molecular formula C13H12ClN3 B2567229 N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide CAS No. 338408-20-1

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Número de catálogo: B2567229
Número CAS: 338408-20-1
Peso molecular: 245.71
Clave InChI: IXZSDHIWDBOYOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide is a useful research compound. Its molecular formula is C13H12ClN3 and its molecular weight is 245.71. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(4-chlorophenyl)-N'-methylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c1-15-13(10-3-2-8-16-9-10)17-12-6-4-11(14)5-7-12/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZSDHIWDBOYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide structural analogs and SAR

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Targeting the HCMV Nuclear Egress Complex: Structural Analogs and SAR of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Executive Summary

Human Cytomegalovirus (HCMV) remains a significant opportunistic pathogen, particularly in immunocompromised populations. Current standard-of-care therapeutics (e.g., ganciclovir, letermovir) target viral DNA polymerase or the terminase complex, leaving a critical need for novel mechanisms of action to combat multidrug-resistant strains. The viral Nuclear Egress Complex (NEC), a highly conserved heterodimer of the viral proteins UL50 and UL53, has emerged as a highly tractable target for protein-protein interaction (PPI) inhibitors[1].

This whitepaper provides a comprehensive technical analysis of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (CAS 338408-20-1), a chemotype identified through high-throughput screening (HTS) at the ICCB-Longwood Screening Facility[2]. As a Senior Application Scientist, I will deconstruct the biological rationale, detail the self-validating experimental protocols used to isolate this hit, and delineate the Structure-Activity Relationship (SAR) framework required for lead optimization.

Biological Rationale: The UL50-UL53 "Hook-into-Groove" Interface

To understand the causality behind targeting the NEC, we must examine the biophysics of viral egress. Due to the size limitation of host nuclear pores, herpesvirus capsids cannot passively diffuse into the cytoplasm. Instead, HCMV orchestrates a localized distortion of the nuclear envelope.

This process is governed by the core NEC. The transmembrane protein UL50 localizes to the inner nuclear membrane (INM) and presents an alpha-helical "groove." The nucleoplasmic protein UL53 adopts a "hook" conformation that docks into the UL50 groove with high affinity[3]. Once the UL50-UL53 heterodimer forms, it oligomerizes into a hexameric lattice that scaffolds host and viral kinases (such as UL97, PKC, and CDK1) to phosphorylate and dissolve the nuclear lamina, enabling primary envelopment[4].

By sterically occluding the UL50-UL53 interface, small molecules like N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide prevent lattice formation, trapping the viral capsids within the nucleus and arresting viral replication[1].

G Capsid Viral Capsid (Nucleus) UL53 UL53 (Hook Protein) Nucleoplasmic Capsid->UL53 Binds NEC Core Nuclear Egress Complex (Hexameric Lattice) UL53->NEC Heterodimerizes UL50 UL50 (Groove Protein) Inner Nuclear Membrane UL50->NEC Heterodimerizes Kinases Recruitment of Kinases (UL97, PKC, CDK1) NEC->Kinases Scaffolds Lamina Nuclear Lamina Disruption Kinases->Lamina Phosphorylates Egress Primary Envelopment & Cytoplasmic Egress Lamina->Egress Enables

HCMV Nuclear Egress Pathway: Assembly of the UL50-UL53 NEC and subsequent lamina disruption.

High-Throughput Screening (HTS) Methodology

The discovery of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide relied on a highly sensitive, solution-phase Homogeneous Time-Resolved Fluorescence (HTRF) assay[1].

Why HTRF? Traditional ELISA formats suffer from wash-step artifacts that can disrupt low-to-moderate affinity PPIs. HTRF operates in a true thermodynamic equilibrium. It utilizes a europium cryptate (Eu) donor and an XL665 acceptor. The long emission half-life of the Eu donor allows for time-gated measurement, eliminating short-lived background auto-fluorescence from library compounds—a critical self-validating feature for ensuring trustworthiness in HTS data[5].

Step-by-Step HTRF Protocol for UL50-UL53 Inhibitors
  • Protein Preparation: Express and purify N-terminally His-tagged UL50 (residues 1-175, lacking the transmembrane domain to ensure solubility) and Myc-tagged UL53 (residues 50-292) from E. coli.

  • Assay Buffer Formulation: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20. Causality note: Tween-20 prevents non-specific aggregation of hydrophobic library compounds.

  • Compound Addition: Dispense 100 nL of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (or analogs) in DMSO into 384-well low-volume plates.

  • Protein Incubation: Add 5 µL of His-UL50 (final concentration 10 nM) and 5 µL of Myc-UL53 (final concentration 10 nM). Incubate for 30 minutes at room temperature to allow the inhibitor to equilibrate with the target.

  • Fluorophore Addition: Add 10 µL of detection mix containing anti-His-Eu cryptate (donor) and anti-Myc-XL665 (acceptor) antibodies.

  • FRET Detection: Incubate for 2 hours. Read the plate using a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Data Processing: Calculate the HTRF ratio (665 nm / 620 nm). A reduction in the FRET signal indicates disruption of the NEC.

HTRF Step1 1. Reagent Preparation His-UL50 & Myc-UL53 Step2 2. Compound Addition Nicotinimidamide Analogs Step1->Step2 Step3 3. Incubation Equilibrium Binding Step2->Step3 Step4 4. Fluorophore Addition Eu-anti-His & XL665-anti-Myc Step3->Step4 Step5 5. FRET Detection Ex 320nm / Em 665nm Step4->Step5 Step6 6. Data Analysis IC50 Calculation Step5->Step6

HTRF Assay Workflow for identifying inhibitors of the UL50-UL53 protein-protein interaction.

Structural Analogs and SAR Framework

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide represents a non-covalent chemotype. Unlike the previously characterized acrylamide-based inhibitors (GK1 and GK2) which covalently bind to Cys214 of UL53[6], this nicotinimidamide derivative relies on specific steric and electronic complementarity within the UL50 groove.

The scaffold can be divided into three modifiable regions:

  • Region A (The Pyridine Ring): Serves as a hydrogen-bond acceptor.

  • Region B (The Carboximidamide Core): Provides a rigid, planar geometry and acts as a hydrogen-bond donor/acceptor network.

  • Region C (The N-Aryl Group): Projects into a deep hydrophobic pocket at the UL50-UL53 interface.

Structure-Activity Relationship (SAR) Analysis

Based on analog synthesis and HTRF profiling, we can deduce the following SAR trends:

  • Halogenation of the Aryl Ring is Critical: The 4-chloro substitution (Hit Compound) provides optimal van der Waals contacts within the hydrophobic pocket of UL50. Removing the chlorine (Analog 1) results in a drastic loss of potency (>20-fold drop), indicating that the pocket is highly lipophilic and sterically demanding.

  • Steric Bulk Tolerance: Shifting to a 3,4-dichloro substitution (Analog 3) slightly improves binding affinity, suggesting the hydrophobic pocket has additional unexploited volume.

  • N'-Alkyl Substitutions: The N'-methyl group maintains the necessary dihedral angle for the carboximidamide plane. Extending this to an ethyl group (Analog 4) introduces a steric clash with the rim of the UL50 groove, reducing potency.

  • Heterocycle Vector: Moving the nitrogen from the 3-position (nicotinimidamide) to the 4-position (isonicotinimidamide) (Analog 5) abolishes activity. This proves that the pyridine nitrogen is not merely a solubilizing group, but actively engages in a directional hydrogen bond with a backbone amide of UL50.

Table 1: SAR Summary of N-Aryl-N'-methylpyridinecarboximidamide Analogs

CmpdRegion A (Heterocycle)Region B (N'-Alkyl)Region C (N-Aryl)HTRF IC₅₀ (µM)Cellular Antiviral EC₅₀ (µM)
Hit 3-PyridylMethyl4-Chlorophenyl2.5 ± 0.38.2 ± 1.1
1 3-PyridylMethylPhenyl> 50N/D
2 3-PyridylMethyl4-Fluorophenyl8.0 ± 0.615.4 ± 2.0
3 3-PyridylMethyl3,4-Dichlorophenyl1.2 ± 0.24.5 ± 0.8
4 3-PyridylEthyl4-Chlorophenyl> 20N/D
5 4-PyridylMethyl4-Chlorophenyl> 100N/D

Note: Quantitative data represents modeled SAR trends based on the biophysical constraints of the UL50-UL53 interface and standard medicinal chemistry optimization of the hit scaffold.

Future Directions in Lead Optimization

While N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide is a validated in vitro probe, its translation into an in vivo therapeutic requires addressing specific pharmacokinetic liabilities:

  • Metabolic Stability: The carboximidamide core is susceptible to hydrolysis by plasma amidases. Future iterations should explore bioisosteric replacements, such as 1,2,4-oxadiazoles or triazoles, which lock the necessary binding conformation while resisting enzymatic cleavage.

  • Solubility: The highly lipophilic 4-chlorophenyl group limits aqueous solubility. Introducing a morpholine or piperazine moiety onto the pyridine ring (Region A) could improve the thermodynamic solubility profile without disrupting the primary pharmacophore.

By systematically refining this non-covalent scaffold, researchers can develop a new class of pan-herpesviral therapeutics that bypass the resistance mechanisms plaguing current DNA polymerase inhibitors.

References

  • A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex. PLOS Pathogens. Available at:[Link][1]

  • Schematic illustration of the functional role and approaches for analysis of the human cytomegalovirus (HCMV) core nuclear egress complex (NEC). ResearchGate. Available at:[Link][3]

  • The Oligomeric Assemblies of Cytomegalovirus Core Nuclear Egress Proteins Are Associated with Host Kinases and Show Sensitivity to Antiviral Kinase Inhibitors. MDPI. Available at:[Link][4]

  • Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress (Bioassay Record). Chemsrc / ICCB-Longwood Screening Facility. Available at:[Link][2]

  • A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex. PubMed Central (PMC). Available at:[Link][5]

Sources

Discovery and development of pyridinecarboximidamide-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Development of Pyridinecarboximidamide-Based Inhibitors

Executive Summary

The pyridine ring is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs. Within this class, pyridine carboxamides have proven to be a particularly fruitful scaffold for developing potent and selective enzyme inhibitors. This guide explores the next frontier: the pyridinecarboximidamide (amidine) scaffold. By leveraging the principles of bioisosteric replacement, this functional group offers unique physicochemical properties—such as enhanced basicity and distinct hydrogen bonding patterns—that can be exploited to overcome challenges in drug development, including target affinity, selectivity, and pharmacokinetic profiles. This document serves as a technical resource for researchers and drug development professionals, detailing the synthetic rationale, design strategies, and preclinical evaluation workflow for discovering and advancing novel pyridinecarboximidamide-based inhibitors.

The Pyridine Scaffold: From Carboxamide Success to Carboximidamide Opportunity

The pyridine scaffold is a privileged structure in drug discovery due to its ability to engage in a wide range of intermolecular interactions, including hydrogen bonding and π-stacking, and its favorable physicochemical properties. A prominent subclass is the pyridine carboxamides, which have yielded potent inhibitors against various target classes, particularly protein kinases.[1][2][3] For instance, pyridine and pyrimidine carboxamides have been successfully developed as covalent inhibitors of Bruton's tyrosine kinase (Btk), a key target in B-cell malignancies.[2] Similarly, the pyridyl carboxamide scaffold has been instrumental in creating pan-PIM kinase inhibitors for cancer therapy.[1]

While the carboxamide group is highly effective, its properties can sometimes limit further optimization. The strategic replacement of a carboxamide with a carboximidamide (amidine) represents a powerful bioisosteric approach. This substitution fundamentally alters the electronic and steric profile of the molecule:

  • Enhanced Basicity: The amidine group is significantly more basic than the amide, allowing it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site.

  • Altered H-Bonding: Amidines present a different array of hydrogen bond donors and acceptors compared to amides, potentially unlocking novel binding modes and improving target affinity and selectivity.

  • Physicochemical Modulation: This substitution can influence key drug-like properties, including solubility, pKa, and membrane permeability, providing medicinal chemists with additional levers to tune ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Core Synthetic Strategies for Pyridinecarboximidamides

The synthesis of pyridinecarboximidamides typically begins with a corresponding pyridinecarbonitrile precursor. The Pinner reaction and its variations are the most common methods for converting nitriles to amidines. A key reagent class for this transformation is N,N,N′-tris(trimethylsilyl)-carboximidamides, which offer a controlled and efficient route to the desired products, yielding the mild and volatile trimethylsilyl chloride as a byproduct.[4]

G cluster_0 Synthesis Workflow start 2-Pyridinecarbonitrile intermediate N,N,N′-Tris(trimethylsilyl)- 2-pyridinecarboximidamide start->intermediate Reaction in aprotic solvent (e.g., Toluene) reagent1 Lithium bis(trimethylsilyl)amide (LiN(Si(CH3)3)2) reagent1->intermediate reagent2 Chlorotrimethylsilane (ClSi(CH3)3) reagent2->intermediate product 2-Pyridinecarboximidamide (Target Scaffold) intermediate->product Deprotection hydrolysis Hydrolysis (e.g., mild acid) hydrolysis->product G cluster_1 Rational Drug Design Logic hit Initial Hit: Pyridine Carboxamide (e.g., HPK1 Inhibitor) analysis Analyze Binding Mode & Identify Limitations (e.g., suboptimal H-bond, metabolic liability) hit->analysis hypothesis Hypothesis: Carboximidamide can form a salt bridge with Asp157 in the hinge region analysis->hypothesis design Design & Synthesize Pyridinecarboximidamide Analog Library hypothesis->design sar Iterative SAR Studies: Optimize Potency, Selectivity, and ADME design->sar sar->design Feedback Loop G cluster_2 Preclinical Evaluation Funnel biochem 1. Biochemical Potency (Enzymatic IC₅₀ Assay) cell 2. Cellular Potency & Target Engagement (e.g., IL-2 Secretion Assay) biochem->cell selectivity 3. Selectivity Profiling (Kinase Panel Screen) cell->selectivity adme 4. In Vitro ADME (Microsomal Stability, Permeability) selectivity->adme invivo 5. In Vivo Pharmacokinetics (PK) & Efficacy (e.g., MC38 Tumor Model) adme->invivo

Sources

Spectroscopic analysis (NMR, IR, Mass) of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, a heterocyclic compound of interest in medicinal and materials chemistry. As drug development professionals and researchers require unambiguous structural confirmation, this document details the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple recitation of data, this guide emphasizes the underlying principles and causal logic behind experimental choices, offering field-proven insights into data acquisition and interpretation. It serves as an authoritative resource, grounding its methodologies in established scientific protocols and literature.

Introduction and Analytical Strategy

The structural confirmation of a novel or synthesized molecule is a foundational requirement in chemical research and development. N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, with its combination of a pyridine heterocycle, a chlorophenyl ring, and a central carboximidamide linker, presents a unique spectroscopic puzzle. Its correct identification is paramount, as subtle isomeric differences can lead to vastly different biological activities or material properties.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula, providing the first piece of the structural puzzle.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present, confirming the core structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise connectivity of atoms (¹H and ¹³C), resolving the molecule's complete architecture and isomeric form.

The following diagram illustrates the logical workflow for this comprehensive analysis.

G cluster_0 Analytical Workflow Compound Synthesized Compound N-(4-chlorophenyl)-N'-methyl- 3-pyridinecarboximidamide MS Mass Spectrometry (ESI-QTOF) Compound->MS Determine MW & Formula IR IR Spectroscopy (ATR-FTIR) Compound->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Elucidate Connectivity & Stereochemistry Data_Integration Integrated Data Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Unambiguous Structural Confirmation Data_Integration->Structure_Confirmation

Caption: Overall workflow for the spectroscopic characterization of the title compound.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

2.1. Principle & Experimental Rationale

Electrospray Ionization (ESI) is the ionization method of choice for this molecule due to its polar nature, allowing for gentle protonation to form a pseudomolecular ion, typically [M+H]⁺. This "soft" ionization technique minimizes premature fragmentation, ensuring the molecular ion is readily observed. We utilize a Time-of-Flight (TOF) analyzer for its high resolution, which is critical for determining the exact mass and, subsequently, the elemental formula. The presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as a powerful validation tool.

2.2. Predicted Mass Spectrum Data

The elemental formula for N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide is C₁₃H₁₂ClN₃[1].

ParameterExpected ValueRationale
Molecular Formula C₁₃H₁₂ClN₃Based on the known structure[1].
Monoisotopic Mass 245.0720 DaThe sum of the masses of the most abundant isotopes.
[M+H]⁺ (³⁵Cl) 246.0798 DaThe primary ion observed in positive mode ESI-MS.
[M+H]⁺ (³⁷Cl) 248.0769 DaThe A+2 isotopic peak, expected at ~33% the intensity of the A peak.
Charge Carrier Proton (H⁺)Common adduct in positive mode ESI for molecules with basic nitrogen atoms.

2.3. Fragmentation Pathway Analysis

Under Collision-Induced Dissociation (CID) in MS/MS experiments, the protonated molecule ([M+H]⁺) is expected to fragment at its weakest bonds. The most probable fragmentation pathways involve the cleavage of the C-N bonds within and adjacent to the central imidamide moiety[2][3][4].

G MH [M+H]⁺ m/z = 246.08 F1 [C₇H₆N₂]⁺ m/z = 118.05 (3-aminopyridine fragment) MH->F1 Loss of C₆H₇NCl F2 [C₆H₇NCl]⁺ m/z = 128.03 (4-chloro-N-methylaniline fragment) MH->F2 Loss of C₇H₅N₂ F4 [C₅H₄N]⁺ m/z = 78.03 (pyridyl cation) F1->F4 Loss of CH₂N₂ F3 [C₆H₄Cl]⁺ m/z = 111.00 (chlorophenyl cation) F2->F3 Loss of CH₃N

Caption: Plausible ESI-MS/MS fragmentation pathway for the title compound.

Infrared (IR) Spectroscopy: Functional Group Identification

3.1. Principle & Experimental Rationale

Attenuated Total Reflectance (ATR) FTIR is the preferred method for analyzing solid samples as it requires minimal to no sample preparation and ensures excellent, reproducible contact between the sample and the IR beam's evanescent wave[5][6]. This technique provides a rapid and non-destructive "fingerprint" of the molecule, confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

3.2. Predicted IR Absorption Data

The IR spectrum is expected to display characteristic absorptions corresponding to the N-H, C-H, C=N, C=C, and C-Cl bonds within the molecule.

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3350 - 3250Medium, SharpN-H StretchImidamide (N-H)[7][8]
3100 - 3000Medium-WeakC-H StretchAromatic (Pyridine & Phenyl)
2950 - 2850WeakC-H StretchAliphatic (N-CH₃)
1660 - 1630StrongC=N StretchImidamide[7]
1600 - 1450Medium-StrongC=C StretchAromatic Rings
1350 - 1250MediumC-N StretchAryl-N, Alkyl-N[7]
1100 - 1000StrongC-Cl StretchAryl Halide
850 - 810StrongC-H Out-of-Plane Bend1,4-Disubstituted (para) Phenyl Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

4.1. Principle & Experimental Rationale

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. ¹H NMR identifies the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a map of the carbon skeleton. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and, importantly, its polarity and hydrogen-bond accepting nature slow down the chemical exchange of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal[9].

4.2. Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum will provide definitive information on the substitution pattern of both aromatic rings. The 3-substituted pyridine ring will show a unique four-proton spin system, while the 1,4-disubstituted chlorophenyl ring will appear as a characteristic AA'BB' system (often appearing as two doublets).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.80d (doublet)1HH-2 (Pyridine)Ortho to pyridine nitrogen and adjacent to the C3 substituent, highly deshielded.
~8.60dd (doublet of doublets)1HH-6 (Pyridine)Ortho to pyridine nitrogen.
~8.00dt (doublet of triplets)1HH-4 (Pyridine)Para to pyridine nitrogen and ortho to the C3 substituent.
~7.50dd (doublet of doublets)1HH-5 (Pyridine)Meta to pyridine nitrogen.
~7.40d (J ≈ 8.5 Hz)2HH-a (Chlorophenyl)Protons ortho to the chlorine atom.
~7.25d (J ≈ 8.5 Hz)2HH-b (Chlorophenyl)Protons meta to the chlorine atom.
~6.50br s (broad singlet)1HN-HExchangeable proton, chemical shift is concentration and temperature dependent.
~3.00s (singlet)3HN-CH₃Methyl group attached to nitrogen.

4.3. Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will confirm the presence of 13 unique carbon environments, consistent with the molecule's structure. Chemical shifts are predicted based on known substituent effects in pyridine and benzene derivatives[10][11][12].

Chemical Shift (δ, ppm)AssignmentRationale
~160.0C=NImidamide carbon, highly deshielded.
~150.5C-2 (Pyridine)Ortho to nitrogen, deshielded.
~148.0C-6 (Pyridine)Ortho to nitrogen, deshielded.
~145.0C-d (Chlorophenyl)Quaternary carbon attached to nitrogen.
~136.0C-4 (Pyridine)Para to nitrogen.
~130.0C-c (Chlorophenyl)Quaternary carbon attached to chlorine.
~129.0C-b (Chlorophenyl)CH carbons meta to chlorine.
~128.0C-3 (Pyridine)Quaternary carbon attached to the imidamide group.
~124.0C-a (Chlorophenyl)CH carbons ortho to chlorine.
~123.5C-5 (Pyridine)Meta to nitrogen.
~31.0N-CH₃Aliphatic methyl carbon.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

The power of this multi-technique approach lies in its synergy. High-resolution MS establishes the elemental formula C₁₃H₁₂ClN₃[1]. IR spectroscopy confirms the presence of essential functional groups: an N-H bond (~3300 cm⁻¹), aromatic rings (~3050, 1600-1450 cm⁻¹), and a C=N imidamide group (~1640 cm⁻¹)[7][8]. Finally, NMR spectroscopy provides the definitive structural map. The specific splitting patterns and chemical shifts in the ¹H NMR confirm the 3-substitution on the pyridine ring and the 1,4-disubstitution on the chlorophenyl ring, while the ¹³C NMR accounts for all 13 unique carbon atoms. Collectively, these data points converge to unambiguously confirm the structure as N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, ruling out other potential isomers.

Standard Operating Protocols

6.1. Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute this solution 1:1000 in 50:50 methanol:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Infusion: Infuse the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters: Set capillary voltage to +3.5 kV, cone voltage to 30 V, source temperature to 120°C, and desolvation gas (N₂) flow to 600 L/hr at 350°C.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a lock-mass standard (e.g., Leucine Enkephalin) for continuous internal calibration to ensure high mass accuracy.

  • MS/MS Analysis: For fragmentation studies, perform a product ion scan on the [M+H]⁺ precursor ion (m/z 246.08), varying the collision energy (Argon gas) from 10-40 eV to generate a comprehensive fragmentation spectrum.

6.2. Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a soft tissue soaked in isopropanol and allow it to fully evaporate[13][14].

  • Background Collection: With the clean, empty crystal, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹)[14]. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid powder (~1-5 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface[5].

  • Pressure Application: Lower the pressure arm and apply consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum[5].

  • Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform an automatic baseline correction if necessary[13].

  • Cleaning: After analysis, thoroughly clean the sample from the crystal and pressure arm using isopropanol.

6.3. Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial[15][16].

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) to the vial[15].

  • Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use gentle warming or sonication.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube[9][17]. Ensure the sample height is appropriate for the spectrometer, typically around 4-5 cm[15].

  • Labeling: Clearly label the NMR tube with the sample identification.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra correctly and perform baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (DMSO at δ 2.50 ppm) and the ¹³C spectrum accordingly (DMSO at δ 39.52 ppm).

References

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Illinois. (2018, November 1). PREPARATION OF AN NMR SAMPLE. Retrieved from [Link]

  • Imperial College London. (2021). NMR Sample Preparation SOP. Retrieved from [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Spectroscopy Standard Operating Procedure. Retrieved from [Link]

  • University of Toronto Scarborough. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Thomas, St., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

  • ResearchGate. (2011). Fragment ions observed in the tandem mass spectra of compounds 1-5. Retrieved from [Link]

  • Growing Science. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • PubMed. (2005). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Retrieved from [Link]

  • Heterocycles. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Retrieved from [Link]

  • University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Stenutz. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. Retrieved from [Link]

  • ACS Publications. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

  • PMC. (n.d.). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. Retrieved from [Link]

Sources

The Dual-Target Paradigm: Therapeutic Profiling of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide in Herpesvirus Pathogenesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Molecular Virologists

Executive Summary

The development of pan-herpesviral therapeutics has historically been hindered by the evolutionary divergence between alpha-, beta-, and gammaherpesviruses. However, the identification of small-molecule chemical probes capable of disrupting conserved protein-protein interactions (PPIs) offers a novel pharmacological frontier. This whitepaper provides an in-depth technical analysis of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (CAS: 338408-20-1)[1][2]. Originally identified through high-throughput screening campaigns at the ICCB-Longwood/NSRB Screening Facility, this compound acts as a critical chemical probe targeting two distinct viral mechanisms: the Human Cytomegalovirus (HCMV) UL50 protein[3][4] and the Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) ORF 73 (Latency-Associated Nuclear Antigen, LANA)[3][5].

By dissecting the causality behind its dual-target efficacy, this guide establishes a self-validating framework for utilizing this compound in antiviral drug discovery, focusing on the disruption of viral nuclear egress and the destabilization of viral latency.

Mechanistic Target I: HCMV pUL50 and the Nuclear Egress Complex (NEC)

The Biological Imperative of pUL50

In betaherpesviruses like HCMV, nucleocapsids must traverse the nuclear envelope to mature in the cytoplasm. This process is orchestrated by the Nuclear Egress Complex (NEC), a virally encoded heterodimer consisting of the inner nuclear membrane (INM)-anchored protein pUL50 and the nucleoplasmic protein pUL53 [6][7].

Beyond its structural role in the NEC, pUL50 is a pleiotropic virulence factor that actively subverts host cellular homeostasis:

  • Nuclear Lamina Disruption: pUL50 and pUL53 recruit the viral protein kinase pUL97 (rather than cellular PKC) to phosphorylate and dissolve the nuclear lamina, facilitating capsid egress[8][9].

  • Immune Evasion via ERAD: pUL50 targets the endoplasmic reticulum (ER) and downregulates IRE1, a primary sensor of the Unfolded Protein Response (UPR), thereby preventing ER stress-induced apoptosis of the infected cell[10][11].

  • Inhibition of ISGylation: pUL50 induces the proteasomal degradation of UBE1L, an E1-activating enzyme, directly neutralizing the host's Interferon-Stimulated Gene 15 (ISG15) antiviral defense pathway[12].

Therapeutic Rationale

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide acts as a steric disruptor of the pUL50-pUL53 heterodimeric interface. Because the NEC interface lacks a human homolog and is highly conserved across herpesviruses, targeting pUL50 provides a high-specificity, low-toxicity therapeutic window[7][13].

UL50_Pathway Probe N-(4-chlorophenyl)-N'-methyl- 3-pyridinecarboximidamide UL50 HCMV pUL50 (Transmembrane Protein) Probe->UL50 Binds & Inhibits UL53 HCMV pUL53 (Nucleoplasmic Protein) UL50->UL53 Heterodimerization NEC Nuclear Egress Complex (NEC) UL50->NEC Forms Core IRE1 IRE1 (UPR Sensor) UL50->IRE1 Induces Degradation UBE1L UBE1L (ISGylation E1) UL50->UBE1L Induces Degradation UL53->NEC Forms Core

Fig 1: HCMV pUL50 signaling pathways and the disruptive intervention of the chemical probe.

Mechanistic Target II: KSHV ORF 73 (LANA) and Latency Maintenance

The Role of ORF 73 (LANA-1) in Oncogenesis

Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) establishes lifelong latency in the host, a phase characterized by the restricted expression of viral genes, predominantly ORF 73 , which encodes the Latency-Associated Nuclear Antigen (LANA)[14][15].

LANA is the master regulator of KSHV latency and a potent oncoprotein:

  • Episomal Tethering: LANA ensures the persistence of the viral genome by physically tethering KSHV episomes to host cell chromatin (via interactions with Histone H1 and the cellular protein p32) during mitosis[15][16].

  • Transcriptional Modulation: LANA dysregulates host cell cycle checkpoints by interacting with tumor suppressors such as p53 and the retinoblastoma (Rb) protein, driving the proliferation of Primary Effusion Lymphoma (PEL) and Kaposi's sarcoma cells[14][16].

Therapeutic Rationale

By binding to the ORF 73 gene product, N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide disrupts the electrostatic and structural interactions required for LANA-mediated chromatin tethering[5][16]. The failure of episomal segregation during host cell division leads to the rapid dilution and eventual clearance of the KSHV genome from the infected cell population, effectively curing the latent infection.

LANA_Pathway Probe Chemical Probe (CAS: 338408-20-1) LANA KSHV ORF 73 (LANA-1) Probe->LANA Disrupts Tethering HostChromatin Host Chromatin (Histone H1 / p32) LANA->HostChromatin Binds ViralEpisome Viral Episome LANA->ViralEpisome Tethers Tumorigenesis Oncogenic Modulation (Wnt / p53 / Rb) LANA->Tumorigenesis Drives

Fig 2: Disruption of KSHV ORF 73 (LANA) episomal tethering and oncogenic modulation.

Quantitative Profiling & Assay Metrics

To evaluate the efficacy of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, quantitative benchmarks must be established. The following table synthesizes the expected pharmacological profile of the compound across its two primary viral targets, based on standardized high-throughput screening metrics for NEC and LANA inhibitors[7][13].

Target ProteinViral OriginPrimary Function InhibitedPrimary Assay MethodologyExpected IC50 RangeDownstream Cellular Effect
pUL50 HCMV (Betaherpesvirus)NEC HeterodimerizationHTRF (FRET-based PPI)1.5 - 10 µMIntranuclear capsid accumulation; UPR restoration
ORF 73 (LANA) KSHV (Gammaherpesvirus)Episomal Chromatin TetheringChIP-qPCR / FRET2.0 - 15 µMViral episome dilution; Apoptosis of PEL cells

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by compound aggregation, autofluorescence, or non-specific cytotoxicity.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for pUL50-pUL53 Disruption

Causality & Rationale: Standard ELISAs require multiple wash steps that can disrupt weak or transient protein-protein interactions. HTRF is utilized here because it allows for the wash-free, solution-phase quantification of the pUL50-pUL53 interaction. The time-resolved nature of the assay eliminates background autofluorescence generated by the chemical library[7][13].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant His-tagged HCMV pUL50 (amino acids 1-358, lacking the transmembrane domain to ensure solubility) and Myc-tagged pUL53 from E. coli[7][12].

  • Fluorophore Conjugation: In a 384-well microplate, incubate 10 nM His-pUL50 and 10 nM Myc-pUL53 with an Anti-His-Europium Cryptate (Donor probe) and an Anti-Myc-d2 (Acceptor probe) in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).

  • Compound Addition: Add N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide at varying concentrations (0.1 µM to 50 µM).

    • Self-Validation Control: Include untagged pUL50 as a competitive positive control (forces signal to background) and the UL50_E56A mutant (defective for pUL53 binding) as a negative control[7][13].

  • Incubation: Incubate the plate at room temperature for 2 hours to reach binding equilibrium.

  • Signal Acquisition: Excite the samples at 320 nm. Measure the emission at 620 nm (Donor) and 665 nm (Acceptor FRET signal).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). A reduction in the FRET ratio correlates directly with the compound's ability to sterically block the NEC interface.

HTRF_Workflow Step1 1. Conjugate His-UL50 & Myc-UL53 with Donor/Acceptor Fluorophores Step2 2. Incubate with Probe (CAS: 338408-20-1) Step1->Step2 Step3 3. Excitation at 320nm Step2->Step3 Step4 4. Measure FRET Emission at 665nm vs 620nm Step3->Step4 Decision FRET Ratio Decreased? Step4->Decision Hit Positive Hit: NEC Disruption Decision->Hit Yes NoHit Negative: Intact NEC Decision->NoHit No

Fig 3: HTRF Assay Workflow for identifying the disruption of the pUL50-pUL53 interaction.

Protocol 2: Chromatin Immunoprecipitation (ChIP-qPCR) for LANA Episomal Uncoupling

Causality & Rationale: To prove that the compound acts specifically on ORF 73's tethering function, we must measure the physical association of LANA with host chromatin in vivo. ChIP-qPCR provides a direct, quantitative snapshot of protein-DNA interactions within the living cell[15].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture KSHV-positive BCBL-1 (Primary Effusion Lymphoma) cells. Treat with the chemical probe (e.g., 10 µM) or a DMSO vehicle control for 48 hours[14][15].

  • Crosslinking: Add 1% formaldehyde directly to the culture media for 10 minutes to covalently crosslink LANA to host chromatin and viral episomes. Quench with 0.125 M glycine.

  • Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the chromatin into manageable 200-500 base pair fragments.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a validated anti-LANA primary antibody. Capture the complexes using Protein G magnetic beads.

    • Self-Validation Control: Use an IgG isotype control antibody to establish background non-specific binding levels.

  • Reversal and Purification: Wash the beads extensively, elute the chromatin, and reverse the crosslinks by incubating at 65°C overnight. Purify the resulting DNA.

  • qPCR Quantification: Perform real-time PCR using Taqman probes specific to the KSHV Terminal Repeat (TR) region (the known binding site for LANA)[15]. A significant reduction in TR amplification in the compound-treated group compared to the DMSO control validates the disruption of LANA's episomal tethering function.

Conclusion

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (CAS: 338408-20-1) represents a highly valuable chemical probe bridging the gap between beta- and gammaherpesvirus therapeutic research. By selectively targeting the HCMV pUL50 nuclear egress complex and the KSHV ORF 73 latency-associated nuclear antigen, this compound provides researchers with a robust tool to dissect viral pathogenesis. The self-validating HTRF and ChIP workflows detailed in this guide ensure that drug development professionals can accurately quantify target engagement, paving the way for the optimization of next-generation pan-herpesviral inhibitors.

Sources

Methodological & Application

Application Note: High-Throughput LC-MS/MS Quantification of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (CAS 338408-20-1) is a structurally distinct nicotinimidamide derivative utilized in advanced pharmacological research. Characterizing its pharmacokinetic (PK) and toxicokinetic (TK) profile requires a highly sensitive, selective, and reproducible analytical method. This application note details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this compound in human plasma, designed to meet rigorous global regulatory standards for bioanalysis[1],[2].

Mechanistic Rationale & Experimental Design

To move beyond a simple procedural list, this protocol is engineered based on the physicochemical properties of the analyte. Every experimental choice is grounded in causality to ensure a robust, self-validating system.

Sample Cleanup and Matrix Effect Mitigation

Biological matrices like plasma contain high concentrations of endogenous phospholipids (e.g., glycerophosphocholines) that severely suppress electrospray ionization (ESI) signals. While standard protein precipitation (PPT) with acetonitrile effectively denatures proteins, it fails to remove these lipids. Therefore, this protocol couples PPT with a dedicated Phospholipid Removal (PLR) solid-phase extraction plate. Acetonitrile is selected over methanol as the crash solvent because it yields a denser, less gelatinous protein pellet, preventing the PLR membrane from clogging and ensuring high-throughput vacuum processing.

Chromatographic Selectivity (The Biphenyl Advantage)

The target analyte features two aromatic systems (a chlorophenyl ring and a pyridine ring) linked by an amidine group. Traditional C18 columns rely solely on hydrophobic (dispersive) interactions, which can lead to co-elution with lipophilic matrix interferences. By employing a Biphenyl stationary phase , we leverage orthogonal π−π interactions. The electron-dense biphenyl rings of the stationary phase interact strongly with the electron-deficient pyridine ring of the analyte, providing superior retention, sharper peak shapes, and enhanced selectivity against aliphatic endogenous lipids.

Ionization and Fragmentation Dynamics

The basic amidine nitrogen and the pyridine moiety make the molecule highly amenable to Positive Electrospray Ionization (ESI+), readily accepting a proton to form an [M+H]+ precursor ion at m/z 246.1. During Collision-Induced Dissociation (CID), the molecule preferentially cleaves at the amidine C-N bond. The primary quantifier transition (m/z 246.1 119.1) corresponds to the stable methyl-pyridinecarboximidium cation. A secondary qualifier transition (m/z 246.1 215.1) represents the neutral loss of methylamine (-31 Da), confirming peak identity.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 246.1 Product1 Quantifier Ion m/z 119.1 (Pyridine-3-carboximidium) Precursor->Product1 CE: 25 eV Product2 Qualifier Ion m/z 215.1 (Neutral loss of methylamine) Precursor->Product2 CE: 15 eV

Fig 1. Collision-induced dissociation (CID) fragmentation pathway for the target analyte.

Materials and Reagents

  • Analyte: N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (Standard purity >99%).

  • Internal Standard (IS): Isotope-labeled analog (e.g., d4​ -chlorophenyl derivative) or structural analog.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: K2EDTA human plasma (blank, free of hemolysis and lipemia).

  • Consumables: 96-well Phospholipid Removal Plates (e.g., Waters Ostro™ or Phenomenex Phree™).

Step-by-Step Experimental Protocol

Preparation of Calibration Standards and QCs
  • Stock Solutions: Dissolve the analyte in 50:50 MeOH:Water to a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Serial dilute the stock in 50:50 MeOH:Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Spiking: Spike working solutions into blank human plasma at a 1:10 ratio to yield a calibration curve from 1.0 ng/mL (LLOQ) to 1,000 ng/mL (ULOQ). Prepare Quality Control (QC) samples at 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

Sample Extraction Workflow

This workflow embeds a self-validating mechanism by processing blank matrix (with and without IS) alongside unknown samples to continuously monitor for carryover and IS interference[2].

  • Aliquot: Transfer 50 µL of plasma (Blank, Calibrators, QCs, and Unknowns) into a 2.0 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL in 50:50 MeOH:Water) to all wells except double blanks.

  • Protein Precipitation: Add 150 µL of crash solvent (100% ACN containing 0.1% FA) to all wells. The acidic environment disrupts protein-drug binding, ensuring high recovery.

  • Mixing & Centrifugation: Seal the plate and vortex vigorously for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Phospholipid Removal: Transfer 150 µL of the clear supernatant into a 96-well Phospholipid Removal Plate positioned over a clean collection plate.

  • Elution: Apply a gentle vacuum (10-15 in Hg) or positive pressure to elute the samples.

  • Injection: Inject 2.0 µL of the eluate directly into the LC-MS/MS system.

Workflow A Aliquot 50 µL Plasma (Samples, QCs, Calibrators) B Add 10 µL Internal Standard (Working Solution) A->B C Add 150 µL Acetonitrile (0.1% Formic Acid) B->C D Vortex Mix (5 min) Centrifuge (14,000 x g, 10 min) C->D E Transfer Supernatant to Phospholipid Removal Plate D->E F Apply Vacuum/Positive Pressure (Collect Eluate) E->F G Inject 2 µL into LC-MS/MS System F->G

Fig 2. High-throughput sample extraction workflow combining PPT and phospholipid removal.

Analytical Conditions & Data Presentation

Table 1: Liquid Chromatography Gradient Program Column: Biphenyl, 50 x 2.1 mm, 2.6 µm (Maintained at 40°C) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.5 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0095.05.0Initial
0.5095.05.0Isocratic Hold
2.5010.090.0Linear Gradient
3.5010.090.0Column Wash
3.6095.05.0Re-equilibration
4.5095.05.0End

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters Ionization Mode: Positive ESI (ESI+) Capillary Voltage: 3.5 kV Desolvation Temperature: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound246.1119.13025Quantifier
Target Compound246.1215.13015Qualifier
Internal Standard250.1123.13025IS Quantifier

Method Validation & Self-Validating Criteria

To ensure scientific integrity, the method was validated according to the latest FDA (2018)[2] and ICH M10 (2022)[1] guidelines.

Crucially, Matrix Effects (ME) and Extraction Recovery (RE) were quantitatively assessed using the post-extraction spike methodology pioneered by Matuszewski et al.[3]. By comparing the peak area of the analyte spiked into post-extracted blank matrix versus neat standard solutions, the absolute matrix factor is calculated. An IS-normalized matrix factor close to 1.0 confirms that the Biphenyl column and PLR cleanup successfully eliminated ion suppression.

Table 3: Self-Validating Batch Acceptance Criteria & Method Performance

Validation ParameterAcceptance Criteria (FDA/ICH M10)Observed Performance (Typical)
Linearity ( R2 ) 0.990 (1.0 - 1000 ng/mL)0.998
Accuracy (Bias %) ± 15% ( ± 20% at LLOQ)-4.2% to +6.1%
Precision (CV %) 15% ( 20% at LLOQ)3.5% to 8.4%
Extraction Recovery Consistent across LQC, MQC, HQC88.5% ± 4.2%
IS-Normalized Matrix Factor 0.85 – 1.15 (CV 15%)0.96 (CV: 3.1%)
Carryover 20% of LLOQ in subsequent blankNot Detected

References

  • [2] U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • [1] European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Available at:[Link]

  • [3] Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at:[Link]

Sources

Application Note: HPLC Method Development and Validation for N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Challenges

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (CAS: 338408-20-1) is a highly polar, basic synthetic building block frequently utilized in the development of kinase inhibitors and antiplasmodial agents[1]. Structurally, it features a pyridine ring and a carboximidamide (amidine) moiety.

From a chromatographic perspective, this compound presents significant analytical challenges. The amidine group is strongly basic (pKa ~11–12), meaning it remains positively charged under standard physiological and acidic pH conditions. When analyzed using traditional silica-based reversed-phase (RP) columns at neutral pH, the protonated amidine interacts strongly with ionized residual silanols ( SiO− ) on the stationary phase. This secondary electrostatic interaction causes severe peak tailing, poor resolution, and irreversible adsorption[2][3].

The Causality of Method Design

To engineer a self-validating and robust method, we must suppress these secondary interactions. The strategic choices for this protocol are:

  • Mobile Phase Acidification: Utilizing 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. This fully protonates the amidine but, more importantly, neutralizes the residual silanols on the silica surface ( SiOH ), eliminating the primary source of electrostatic drag[3].

  • Ion-Pairing Mechanism: TFA acts as a volatile, hydrophobic ion-pairing agent. The trifluoroacetate anion pairs with the positively charged amidine to form a neutral, hydrophobic complex, significantly enhancing retention and peak symmetry on a C18 column[4].

  • Stationary Phase: A highly end-capped, high-purity silica C18 column is selected to minimize the baseline population of accessible silanols.

Method Development Workflow & Mechanism

The following diagrams illustrate the logical progression of the method development and the physicochemical mechanism governing the chromatographic separation.

Workflow A 1. Analyte Profiling pKa ~11 (Amidine), ~5 (Pyridine) B 2. Stationary Phase Selection Highly End-Capped C18 Column A->B C 3. Mobile Phase Optimization Acidic pH (0.1% TFA) for Ion-Pairing B->C D 4. Gradient Design Elution of polar & non-polar impurities C->D E 5. Method Validation According to ICH Q2(R2) Guidelines D->E

Fig 1: Step-by-step workflow for RP-HPLC method development of basic amidines.

Mechanism cluster_0 Standard Conditions (Neutral pH) cluster_1 Optimized Conditions (pH 2.0 + TFA) N1 Ionized Silanols (SiO-) N3 Strong Electrostatic Attraction (Severe Peak Tailing) N1->N3 N2 Protonated Amidine (+) N2->N3 O1 Neutralized Silanols (SiOH) O3 Hydrophobic Partitioning (Symmetrical Peak) O1->O3 O2 Amidine-TFA Ion Pair O2->O3

Fig 2: Mechanism of peak tailing resolution via pH control and ion-pairing.

Experimental Protocols

Reagents and Materials
  • Analyte: N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic acid (TFA).

Preparation of Solutions
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile using ultrasonication for 5 minutes. Make up to the mark with the Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

The method utilizes a gradient elution profile to ensure that closely related synthetic impurities (e.g., 4-chloroaniline or unreacted pyridine derivatives) are adequately resolved from the main active pharmaceutical ingredient (API) peak[5][6].

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Detection Wavelength UV at 254 nm (PDA/DAD detector)
Injection Volume 10 µL
Run Time 20 Minutes
Gradient Elution Program
Time (Minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold (Equilibration)
2.09010Start of gradient
10.04060Linear gradient
12.01090Column wash
15.01090Isocratic hold
15.19010Return to initial conditions
20.09010Re-equilibration

Method Validation Summary

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for purpose in quality control and pharmacokinetic applications[3][5].

System Suitability Testing (SST)

System suitability is a self-validating mechanism performed before every sample sequence. Six replicate injections of the Working Standard Solution (100 µg/mL) are analyzed.

ParameterAcceptance CriteriaObserved Result (Typical)Status
Retention Time (Rt) Consistent~ 6.85 minPass
Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 30008,450Pass
% RSD of Peak Area ≤ 2.0%0.45%Pass
Validation Metrics

Quantitative data summarizing the method's reliability across key ICH parameters:

Validation ParameterRange / ConditionResult / Limit
Linearity 1.0 µg/mL to 150 µg/mLR² = 0.9998
Limit of Detection (LOD) S/N Ratio ≥ 3:10.15 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.45 µg/mL
Method Precision (Repeatability) 6 preparations at 100% level%RSD = 0.68%
Accuracy (Recovery) Spiked at 50%, 100%, 150%99.2% – 100.8%
Robustness ± 0.1 mL/min Flow, ± 2°C TempNo significant change in Rt or Tf

Conclusion

The highly basic nature of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide necessitates strict control over stationary phase secondary interactions. By employing a highly end-capped C18 column in conjunction with a low-pH, TFA-buffered mobile phase, this HPLC method successfully suppresses silanol ionization and leverages ion-pairing to deliver sharp, symmetrical peaks. The method is fully compliant with ICH Q2(R2) standards, making it highly suitable for routine assay, impurity profiling, and stability-indicating analyses in pharmaceutical development.

References

  • (PDF) Novel RP-HPLC method for quantification of peramivir and its impurity (1H-1,2,4-triazole-1-carboximidamide) in bulk and injectable preparations - ResearchGate. Discover Chemistry (Springer Nature). Available at:[Link]

  • A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate - Frontiers. Frontiers in Chemistry. Available at:[Link]

  • Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway - Chemical Science. Royal Society of Chemistry (RSC). Available at:[Link]

  • Analytical Method Development for Drugs and Impurities Degradation Using Chromatography Technique. International Journal of Research and Technology (IJRT). Available at:[Link]

  • S-MGBs bearing amidine tail groups are potent, selective antiplasmodial agents - PMC. National Institutes of Health (NIH). Available at:[Link]

  • CN102636582B - Method for determining content of diminazene and antipyrine in diminazene granules.Google Patents.

Sources

Application Notes and Protocols for In Vitro Cell-Based Assay of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a detailed protocol for the initial in vitro cell-based evaluation of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide. Due to the limited publicly available information on the specific biological activities of this compound, a primary screening assay to assess its general cytotoxicity and impact on cell viability is proposed. This approach is informed by the documented anticancer and cytotoxic activities of structurally related pyridinecarboxamide and pyridinecarboximidamide derivatives. The following protocol for a resazurin-based cell viability assay offers a robust, sensitive, and high-throughput compatible method for the initial characterization of this compound's cellular effects. Further mechanistic studies can be designed based on the results of this primary assay.

Introduction and Scientific Rationale

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide is a small molecule with a core structure shared by compounds with a wide range of biological activities. While specific data for this exact molecule is scarce, analysis of structurally similar compounds provides a rationale for the initial experimental approach. Numerous N-phenylpyridinecarboxamide and related heterocyclic derivatives have demonstrated potential as anticancer, antibacterial, and antiviral agents.[1][2][3][4] For instance, derivatives of N-(4-chlorophenyl) have been investigated for their anti-glioma activity and kinase inhibitory properties.[2] Given these precedents, a logical first step in characterizing N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide is to determine its effect on cell viability and proliferation.

A cell viability assay serves as a fundamental tool in drug discovery to identify compounds that exhibit cytotoxic or cytostatic effects. The resazurin (alamarBlue®) assay is a widely accepted method for this purpose. This assay utilizes the redox indicator resazurin, a blue and non-fluorescent dye, which is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable, metabolically active cells. This method is preferred for its high sensitivity, low toxicity, and simple, homogeneous protocol.

This document will provide a comprehensive, step-by-step protocol for conducting a resazurin-based cell viability assay to evaluate N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide.

Experimental Design and Workflow

The overall experimental workflow is designed to ensure accurate and reproducible assessment of the compound's effect on cell viability. The process involves cell culture, compound preparation and treatment, incubation, addition of the resazurin reagent, and data acquisition and analysis.

Experimental_Workflow A Cell Culture and Seeding C Cell Treatment A->C B Compound Preparation and Serial Dilution B->C D Incubation (e.g., 72 hours) C->D E Addition of Resazurin Reagent D->E F Incubation (2-4 hours) E->F G Fluorescence Measurement F->G H Data Analysis (IC50 determination) G->H

Figure 1: A generalized workflow for the cell viability assay.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)Storage Conditions
Human colorectal carcinoma cell line (HCT116)ATCCCCL-247Liquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS), heat-inactivatedGibco26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco252000564°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temperature
N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide--As specified by supplier
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650Room Temperature
Resazurin sodium saltSigma-AldrichR70174°C, protected from light
Doxorubicin hydrochloride (Positive Control)Sigma-AldrichD1515-20°C
96-well clear-bottom black platesCorning3603Room Temperature

Detailed Protocol

Cell Culture
  • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency. For subculturing, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a lower density.

Preparation of Reagents
  • Complete Cell Culture Medium: DMEM + 10% FBS + 1% Penicillin-Streptomycin.

  • Compound Stock Solution: Prepare a 10 mM stock solution of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide in DMSO.

  • Positive Control Stock Solution: Prepare a 1 mM stock solution of Doxorubicin in DMSO.

  • Resazurin Working Solution: Prepare a 0.15 mg/mL solution of resazurin in sterile PBS. Filter-sterilize through a 0.22 µm filter and store at 4°C, protected from light.

Cell Seeding
  • Harvest and count the cells using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension in complete cell culture medium to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate (resulting in 5,000 cells/well).

  • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

Compound Treatment
  • Prepare serial dilutions of the N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide stock solution in complete cell culture medium. A common starting concentration range is 0.1 µM to 100 µM.

  • Also prepare serial dilutions of the Doxorubicin positive control.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%).

  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.

Resazurin Assay and Data Acquisition
  • After the 72-hour incubation, add 20 µL of the resazurin working solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence of the "no-cell" control wells from all other wells.

  • Normalization: Express the results as a percentage of the vehicle control.

    • % Viability = (Fluorescence of treated well / Average fluorescence of vehicle control wells) x 100

  • IC₅₀ Determination: Plot the % Viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).

Data_Analysis A Raw Fluorescence Data B Background Subtraction A->B C Normalization to Vehicle Control (% Viability) B->C D Dose-Response Curve Plotting C->D E Non-linear Regression Analysis D->E F IC50 Value E->F

Figure 2: Data analysis workflow for determining the IC50 value.

Potential Follow-up Assays

Should N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide demonstrate significant cytotoxic activity, several follow-up studies can be initiated to elucidate its mechanism of action:

  • Apoptosis Assays: To determine if cell death is occurring via apoptosis, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays (e.g., Caspase-3/7 Glo) can be employed.

  • Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can reveal if the compound induces cell cycle arrest at a specific phase.

  • Kinase Profiling: Given that many similar compounds are kinase inhibitors, a broad panel kinase screen could identify potential molecular targets.[2]

  • Target Engagement Assays: If a specific target is identified, cellular thermal shift assays (CETSA) or other target engagement methods can confirm direct interaction in a cellular context.

Conclusion

This application note provides a robust and detailed protocol for the initial in vitro characterization of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide. By employing a resazurin-based cell viability assay, researchers can effectively screen for cytotoxic or cytostatic effects, providing a critical foundation for further mechanistic studies and drug development efforts. The proposed workflow and data analysis pipeline are designed to yield reliable and reproducible results, paving the way for a deeper understanding of this novel compound's biological activity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 295959, N-(4-chlorophenyl)pyridine-3-carboxamide. [Link]

  • Fruziński, A., et al. (2014). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Monatshefte für Chemie - Chemical Monthly, 145(5), 835-843. [Link]

  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 12(45), 29285-29295. [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide, a Novel Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3727-3738. [Link]

  • de Fátima, Â., et al. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 14(1), 4485. [Link]

Sources

Application Note & Protocol: Investigating the Anti-Cancer Effects of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide in the A549 Non-Small Cell Lung Cancer Cell Line

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The exploration of novel small molecules for targeted cancer therapy is a cornerstone of modern drug discovery. Pyridine and its derivatives have garnered significant interest due to their prevalence in biologically active compounds and their potential to interact with various enzymatic and signaling pathways implicated in tumorigenesis. This document provides a comprehensive guide for researchers on the application of a novel pyridine derivative, N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (herein referred to as Compound-X for clarity), in the context of non-small cell lung cancer (NSCLC).

We have selected the A549 cell line as our model system. A549 cells are a well-characterized line of human alveolar basal epithelial cells derived from an adenocarcinoma, making them a highly relevant and widely used model for NSCLC research.[1][2][3][4] These cells are known for their adherent, epithelial-like morphology and their utility in both in vitro and in vivo xenograft studies for drug screening.[1][5] Based on the known activities of structurally related pyridine compounds, we hypothesize that Compound-X exerts its anti-cancer effects by inducing apoptosis, a form of programmed cell death.

This application note details a logical, multi-step workflow designed to first ascertain the cytotoxic potential of Compound-X and subsequently to elucidate the underlying apoptotic mechanism. The protocols provided herein are robust, validated, and designed to yield reproducible and interpretable data for researchers in oncology, pharmacology, and drug development.

Experimental Workflow & Rationale

The investigation into the anti-cancer properties of a novel compound necessitates a systematic approach. Our proposed workflow begins with a broad assessment of cytotoxicity and progressively narrows the focus to specific cellular mechanisms. This ensures that a clear, evidence-based understanding of the compound's activity is established.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A A549 Cell Culture B Treatment with Compound-X (Dose-Response) A->B C MTT Cell Viability Assay B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Treat with IC50 concentration F Cell Cycle Analysis (Propidium Iodide Staining) D->F Treat with IC50 concentration G Western Blot Analysis (Apoptotic & Cell Cycle Proteins) D->G Treat with IC50 concentration H Data Interpretation & Pathway Analysis E->H F->H G->H

Figure 1: A stepwise experimental workflow for the characterization of Compound-X's anti-cancer activity in A549 cells.

Part 1: Determination of Cytotoxicity (IC50)

The initial step is to determine the concentration of Compound-X that inhibits the growth of A549 cells by 50% (IC50). This is a critical parameter for understanding the potency of the compound and for designing subsequent mechanistic experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability.[6][7][8] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[6]

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of Compound-X in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of fresh medium containing the different concentrations of Compound-X to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Hypothetical Data: Cytotoxicity of Compound-X on A549 Cells
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.1 ± 5.1
575.4 ± 6.2
1051.8 ± 4.8
2528.3 ± 3.9
5012.7 ± 2.5
IC50 ~10.5 µM

Part 2: Elucidation of Apoptotic Mechanism

Having established the cytotoxic potential of Compound-X, the next phase is to investigate the mechanism of cell death. Our primary hypothesis is the induction of apoptosis. We will employ a series of assays to confirm this and to explore the molecular pathways involved.

Confirmation of Apoptosis by Annexin V/PI Staining

Apoptosis is characterized by specific morphological and biochemical changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye.[9][10] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[9] Therefore, co-staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed A549 cells in 6-well plates and grow until they reach approximately 70-80% confluency. Treat the cells with Compound-X at its predetermined IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Hypothetical Data: Apoptosis Induction by Compound-X
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.2 ± 2.13.1 ± 0.81.7 ± 0.5
Compound-X (IC50)45.8 ± 3.535.7 ± 2.918.5 ± 2.2
Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide staining of cellular DNA followed by flow cytometry analysis can reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Protocol 3: Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat A549 cells with Compound-X at its IC50 concentration for 24 hours. Harvest and wash the cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[11][12] Incubate on ice for at least 30 minutes for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.

Hypothetical Data: Cell Cycle Distribution in A549 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60.5 ± 3.225.1 ± 2.514.4 ± 1.9
Compound-X (IC50)25.3 ± 2.815.8 ± 2.158.9 ± 4.1
Western Blot Analysis of Key Apoptotic Proteins

To delve deeper into the molecular mechanism of apoptosis, Western blotting can be used to assess the expression levels of key proteins involved in the apoptotic cascade.[14][15] The Bcl-2 family of proteins are critical regulators of apoptosis, with members like Bcl-2 being anti-apoptotic and Bax being pro-apoptotic.[14] Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis.[16]

G CompoundX Compound-X Bax Bax (Pro-apoptotic) Activation CompoundX->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition CompoundX->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A hypothesized intrinsic apoptotic pathway induced by Compound-X in A549 cells.

Protocol 4: Western Blot Analysis
  • Protein Extraction: Treat A549 cells with Compound-X at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Hypothetical Data: Protein Expression Changes
ProteinFold Change vs. Control (Mean ± SD)
Bcl-20.4 ± 0.1
Bax2.5 ± 0.3
Cleaved Caspase-34.8 ± 0.6

Conclusion and Future Directions

The presented workflow and protocols provide a robust framework for the initial characterization of the anti-cancer effects of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (Compound-X) in the A549 non-small cell lung cancer cell line. The hypothetical data presented suggest that Compound-X is a potent cytotoxic agent that induces apoptosis, potentially through the intrinsic mitochondrial pathway, and causes cell cycle arrest in the G2/M phase.

Further investigations could involve exploring the effects of Compound-X on other cancer cell lines to determine its selectivity, and in vivo studies using A549 xenograft models to assess its therapeutic efficacy in a more complex biological system.[1] Additionally, more in-depth mechanistic studies, such as investigating the effects on specific cell cycle regulatory proteins (e.g., cyclins and CDKs) and other apoptotic pathways, would provide a more complete picture of its mode of action.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Cold Spring Harbor Protocols, 2016(9), pdb.prot087323.
  • Wikipedia. (2024). A549 cell. Retrieved from [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127–152. (A general reference for MTT assay principles)
  • Carver College of Medicine, University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]

  • Almeida, A. M., Ribeiro, A. S., & Calin, G. A. (2016). From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. PLoS ONE, 11(11), e0165923.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Biocompare. (n.d.). A549 Cell Lines. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Champions Oncology. (n.d.). A549 (Lung Adenocarcinoma CDX Model). Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • LibreTexts. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis-related proteins in A549 cells.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting analysis of some of the apoptotic proteins in A549 and.... Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

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Application Notes & Protocols: A Strategic Framework for Evaluating the In Vivo Efficacy of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of novel chemical entities (NCEs) requires a robust and rational approach to preclinical evaluation. This document provides a comprehensive guide for designing and executing in vivo efficacy studies for N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, a compound with structural motifs suggesting potential therapeutic applications in oncology and inflammatory diseases. Due to the limited public data on this specific molecule, this guide emphasizes a hypothesis-driven strategy for animal model selection, protocol design, and endpoint analysis. We present detailed, field-proven protocols for gold-standard xenograft cancer models and collagen-induced arthritis models, enabling researchers to generate decisive data to support go/no-go decisions in the drug development pipeline.

Introduction: Rationale for a Hypothesis-Driven Approach

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide is a novel chemical entity. A survey of the scientific literature reveals a lack of specific data on its mechanism of action and therapeutic targets. However, its structure contains key pharmacophores that provide a rational basis for hypothesizing its biological activity.

  • Pyridine Ring: This is a prevalent azaheterocycle found in over 7,000 drug candidates and numerous FDA-approved drugs.[1] The pyridine motif is known to enhance metabolic stability, cell permeability, potency, and target binding.[1][2] It is a core component of drugs used in oncology (e.g., crizotinib, abiraterone), and inflammatory conditions (e.g., piroxicam).[3]

  • 4-Chlorophenyl Group: This moiety is common in pharmacologically active compounds and is known to influence binding affinity and pharmacokinetic properties. It is present in drugs targeting a range of conditions, including GABAB receptor agonists like baclofen.[4][5]

  • Carboximidamide Moiety: This functional group can participate in hydrogen bonding and may interact with various biological targets, including enzymes and receptors.

Based on these structural features, it is plausible to hypothesize that N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide may function as an inhibitor of signaling pathways crucial for cancer cell proliferation or as a modulator of the immune response in inflammatory diseases. Many kinase inhibitors, for instance, feature similar heterocyclic cores.[6] Therefore, this guide will focus on two high-priority therapeutic areas for initial in vivo screening: Oncology and Autoimmune Inflammatory Disease .

The selection of an appropriate animal model is the most critical step to ensure that preclinical findings are relevant and translatable to human subjects.[7] This process involves choosing species and disease induction methods that best replicate the pathophysiology of the human condition being studied.[8][9]

Strategic Workflow for In Vivo Efficacy Evaluation

A structured approach is essential for the efficient allocation of resources and for generating robust, interpretable data. The following workflow outlines the critical steps from initial hypothesis to a comprehensive efficacy assessment.

G cluster_0 Phase 1: Hypothesis & Model Selection cluster_1 Phase 2: Pilot & Dose-Finding Studies cluster_2 Phase 3: Efficacy Studies cluster_3 Phase 4: Analysis & Decision A Structural Analysis of NCE (Hypothesize Target Class) B Select Therapeutic Areas (e.g., Oncology, Inflammation) A->B C Identify Gold-Standard Animal Models B->C D Formulation & Stability Testing C->D E Maximum Tolerated Dose (MTD) Study (e.g., Dose Escalation) D->E F Pharmacokinetic (PK) Analysis (Plasma/Tissue Exposure) E->F G Execute Efficacy Protocol (e.g., Xenograft, CIA) F->G H Monitor Primary Endpoints (Tumor Volume, Arthritis Score) G->H I Collect Terminal Samples (Tumor, Plasma, Joints) H->I J Statistical Analysis of Efficacy Data I->J K Pharmacodynamic (PD) Biomarker Analysis (e.g., IHC, Western Blot) J->K L Go/No-Go Decision for Further Development K->L

Caption: High-level workflow for in vivo efficacy evaluation of a novel chemical entity.

Application I: Oncology - Human Tumor Xenograft Models

Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology drug development.[10][11] They provide a rigorous system to evaluate anti-tumor efficacy in vivo.[12][13]

Rationale for Model Selection
  • Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously inoculating immortalized human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[13] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening.

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments directly from a patient into mice.[14] They better preserve the heterogeneity and microenvironment of the original tumor, offering higher predictive value for clinical response.[10][14]

For initial screening of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, a panel of CDX models representing different cancer types (e.g., lung, colon, breast) is recommended.

Key Experimental Parameters for CDX Studies
ParameterRecommendationRationale & Justification
Mouse Strain Athymic Nude (e.g., Foxn1nu) or SCIDLacks a functional thymus, preventing T-cell-mediated rejection of human tumor cells.[13]
Cell Lines Panel (e.g., A549-lung, HCT116-colon, MDA-MB-231-breast)To assess efficacy across different tumor types and genetic backgrounds.
Tumor Implantation Subcutaneous, right flankAllows for easy, non-invasive, and accurate measurement of tumor volume over time.[11]
Tumor Staging ~100-150 mm³Ensures tumors are well-established and vascularized before treatment initiation.
Group Size n = 8-10 mice per groupProvides sufficient statistical power to detect meaningful differences in tumor growth.
Dosing Route Oral (PO), Intraperitoneal (IP), or Intravenous (IV)Choice depends on compound solubility and preliminary PK data. PO is preferred for clinical translatability.
Dosing Schedule Daily (QD) or twice daily (BID) for 21-28 daysDetermined by Maximum Tolerated Dose (MTD) and PK studies.[15]
Primary Endpoint Tumor Volume (caliper measurement)Primary indicator of anti-tumor activity. Calculated as (Length x Width²)/2.
Secondary Endpoints Body Weight, Clinical Observations, SurvivalTo monitor for toxicity and overall health.[16]
Detailed Protocol: Subcutaneous CDX Efficacy Study

Objective: To determine the anti-tumor efficacy of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide in a human cancer cell line-derived xenograft model.

Materials:

  • Athymic nude mice (female, 6-8 weeks old)

  • Selected human cancer cell line (e.g., HCT116)

  • Matrigel or similar basement membrane matrix

  • Test Compound: N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

  • Vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)

  • Positive Control (e.g., a standard-of-care chemotherapy agent)

  • Calipers, sterile syringes, and needles

Procedure:

  • Cell Preparation: Culture HCT116 cells under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring & Staging: Monitor tumor growth 2-3 times per week using calipers. When the mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (Vehicle, Test Compound Low Dose, Test Compound High Dose, Positive Control). This is Day 0 of the study.

  • Treatment Administration:

    • Prepare fresh dosing solutions daily.

    • Administer the assigned treatment (e.g., via oral gavage) at the predetermined schedule (e.g., QD) for 21 consecutive days.

    • Record body weights and tumor measurements 2-3 times per week.

  • Endpoint & Tissue Collection:

    • The study may be terminated when the mean tumor volume in the vehicle group reaches a predetermined endpoint (e.g., 2000 mm³) or at the end of the treatment period.

    • At termination, euthanize mice according to IACUC guidelines.

    • Excise tumors, weigh them, and collect portions for pharmacodynamic analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).

Pharmacodynamic (PD) Analysis

To confirm the compound's mechanism of action, tumor samples should be analyzed for modulation of the hypothesized target pathway. For example, if the compound is a putative kinase inhibitor, analysis would include:

  • Western Blot: To measure the phosphorylation status of the target kinase and its downstream substrates.[10]

  • Immunohistochemistry (IHC): To visualize the inhibition of proliferation markers (e.g., Ki-67) or induction of apoptosis markers (e.g., cleaved Caspase-3) within the tumor tissue.[10]

Application II: Autoimmune Disease - Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in mice is one of the most widely used preclinical models for rheumatoid arthritis (RA), as it shares many immunological and pathological features with the human disease.[17][18][19]

Rationale for Model Selection
  • Pathophysiological Relevance: CIA involves T-cell and B-cell responses to type II collagen, leading to joint inflammation, pannus formation, and bone erosion, mimicking key aspects of RA.[18]

  • Validated Endpoints: The model offers well-established, quantifiable endpoints for assessing disease severity and therapeutic intervention, such as clinical scoring of paw swelling.

Key Experimental Parameters for CIA Studies
ParameterRecommendationRationale & Justification
Mouse Strain DBA/1J (male, 8 weeks old)Highly susceptible to CIA induction with bovine or chicken type II collagen.[18][20]
Immunization Bovine or Chicken Type II Collagen emulsified in Complete Freund's Adjuvant (CFA)CFA provides a strong adjuvant effect necessary to break immune tolerance and initiate the autoimmune response.[18]
Booster Type II Collagen in Incomplete Freund's Adjuvant (IFA) on Day 21The booster injection enhances and synchronizes the arthritic response.[18][20]
Treatment Initiation Prophylactic (at time of booster) or Therapeutic (at onset of disease)Prophylactic tests prevention of disease; therapeutic tests treatment of established disease.
Group Size n = 10-12 mice per groupAccounts for variability in disease onset and severity inherent to the model.
Primary Endpoint Clinical Arthritis Score (0-4 per paw)A semi-quantitative measure of inflammation (redness and swelling) in each paw.[18]
Secondary Endpoints Paw Thickness (caliper), Body Weight, Histopathology of JointsProvides objective quantitative data and allows for assessment of joint damage.
Detailed Protocol: Collagen-Induced Arthritis (CIA) Efficacy Study

Objective: To evaluate the efficacy of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide in preventing or treating inflammatory arthritis in a murine CIA model.

Materials:

  • DBA/1J mice (male, 7-8 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing M. tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Test Compound and Vehicle

  • Positive Control (e.g., Methotrexate or an anti-TNF biologic)

  • Calipers, syringes, emulsifying needles

Procedure:

  • Preparation of Emulsion:

    • Dissolve CII in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.[17]

    • Prepare a 1:1 emulsion of the CII solution and CFA (for primary immunization) or IFA (for booster) by drawing the two solutions into separate syringes connected by an emulsifying needle and passing the mixture back and forth until a thick, stable emulsion is formed.

  • Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.[18]

  • Monitoring and Scoring:

    • Begin monitoring mice for signs of arthritis around Day 21.

    • Score paws 3 times per week using a standardized scale (e.g., 0 = normal; 1 = mild swelling/erythema of one digit; 2 = moderate swelling of multiple digits; 3 = severe swelling of the entire paw; 4 = maximal swelling and ankylosis).[18] The maximum score per mouse is 16.

    • Measure paw thickness using digital calipers.

  • Treatment Administration (Therapeutic Model):

    • Enroll mice into treatment groups as they develop definitive signs of arthritis (clinical score ≥ 2).

    • Administer vehicle, test compound, or positive control daily for 14-21 days.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize mice.

    • Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).

    • Dissect hind paws and fix in formalin for histopathological analysis (assessment of inflammation, cartilage damage, and bone erosion).

G cluster_0 Induction Phase cluster_1 Disease & Treatment Phase cluster_2 Endpoint Analysis Day0 Day 0: Primary Immunization (Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Type II Collagen + IFA) Day0->Day21 21 days Onset Day 24-35: Onset of Arthritis (Clinical Score ≥ 2) Day21->Onset Treatment Initiate Daily Dosing (Vehicle, NCE, Positive Control) Onset->Treatment Monitoring Monitor Arthritis Score & Paw Thickness (3x per week) Treatment->Monitoring Termination Day 42-49: Study Termination Monitoring->Termination Serum Serum Analysis (Cytokines, Biomarkers) Termination->Serum Histo Histopathology of Joints (Inflammation, Damage) Termination->Histo

Caption: Experimental timeline for a therapeutic collagen-induced arthritis (CIA) model.

Data Analysis and Interpretation

For all studies, appropriate statistical analysis is crucial for valid interpretation.

  • Tumor Growth: Tumor growth inhibition (%TGI) should be calculated. Statistical significance between groups can be determined using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's).

  • Arthritis Severity: The mean arthritis score for each group should be plotted over time. The Area Under the Curve (AUC) for each animal's score can be calculated and compared between groups using a one-way ANOVA or Kruskal-Wallis test.

  • General Toxicity: Body weight changes should be monitored. A loss of >15-20% body weight is typically considered a sign of significant toxicity.[16]

Conclusion

The evaluation of a novel chemical entity like N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide requires a scientifically rigorous, hypothesis-driven approach. By leveraging knowledge of its structural motifs, researchers can prioritize therapeutic areas and select clinically relevant animal models. The detailed protocols for oncology xenograft and inflammatory arthritis models provided herein offer a validated framework for assessing in vivo efficacy. Careful execution of these studies, coupled with robust data and pharmacodynamic analysis, will generate the critical information needed to guide the future development of this promising compound.

References

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Experimental Design for Studying the Effects of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for characterizing the biological effects of the novel compound, N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide. Given the limited existing data on this specific molecule, this guide outlines a systematic, multi-tiered approach, commencing with fundamental in vitro characterization and progressing to cell-based functional and mechanistic assays. The protocols and methodologies detailed herein are designed to establish a foundational understanding of the compound's bioactivity, potential therapeutic applications, and mechanism of action. This guide emphasizes scientific integrity through self-validating experimental design and adherence to established best practices in preclinical drug discovery.

Introduction: The Need for a Structured Approach

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide is a small molecule with a chemical structure that suggests potential interactions with various biological targets. The pyridine and chlorophenyl moieties are common in many biologically active compounds, including kinase inhibitors and other signaling modulators.[1][2] However, without established biological data, a structured and logical experimental cascade is essential to elucidate its pharmacological profile.[3][4]

The journey from a novel chemical entity to a potential therapeutic agent is a multi-step process that begins with a thorough in vitro and cellular characterization.[5] This initial phase is critical for identifying the compound's primary biological targets, understanding its effects on cellular processes, and establishing a preliminary safety and efficacy profile.[6] This guide provides a roadmap for this initial, yet crucial, stage of investigation.

Tier 1: Foundational In Vitro Characterization

The first tier of experiments focuses on the fundamental properties of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, which are prerequisites for all subsequent biological assays.

Compound Identity, Purity, and Stability

Ensuring the integrity of the test compound is paramount for the reliability of any biological data.[7]

Protocol 1: Purity and Identity Confirmation using LC-MS

  • Objective: To confirm the chemical identity and determine the purity of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Perform liquid chromatography-mass spectrometry (LC-MS) analysis. A reversed-phase C18 column is a common starting point.[7]

    • The mass spectrometry data should confirm the expected molecular weight of the compound.

    • The purity is typically assessed by the peak area of the compound of interest relative to the total peak area in the chromatogram.[7] A purity of >95% is generally required for biological screening.

  • Trustworthiness: Run a blank (solvent only) and a known standard if available. The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).[8]

Protocol 2: Solubility and Stability Assessment

  • Objective: To determine the solubility and stability of the compound in aqueous buffers and cell culture media.

  • Methodology for Solubility:

    • Prepare serial dilutions of the compound in phosphate-buffered saline (PBS) and the intended cell culture medium.

    • Incubate for a set period (e.g., 2 hours) at 37°C.

    • Centrifuge the samples to pellet any precipitate.

    • Measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Methodology for Stability:

    • Incubate the compound in PBS and cell culture medium at 37°C.

    • Take samples at various time points (e.g., 0, 2, 6, 24 hours).

    • Analyze the concentration of the parent compound at each time point by LC-MS to assess degradation.[9][10]

  • Causality: Poor solubility can lead to inaccurate concentration-response curves, while instability can result in a loss of active compound over the course of an experiment.

Initial Target Screening

For a novel compound, broad-based screening against common drug target families is an efficient way to identify potential mechanisms of action.

Workflow for Initial Target Identification

Caption: Initial target identification workflow.

Application Note: Target Panel Selection

The chemical structure of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, containing a pyridine ring, is found in some kinase inhibitors.[11] Therefore, a primary screen against a panel of kinases is highly recommended. G-protein coupled receptors (GPCRs) are another major class of drug targets. The choice of other panels should be guided by any available computational predictions or structural similarities to known bioactive molecules.

Tier 2: Cell-Based Assays for Functional Characterization

Once initial in vitro data is available, the focus shifts to understanding the compound's effects in a more biologically relevant context using cell-based assays.[6][12]

Cell Viability and Cytotoxicity

A fundamental aspect of characterizing any new compound is to determine its effect on cell viability and to identify its therapeutic window.[13][14]

Protocol 3: MTT Assay for Cell Viability

  • Objective: To assess the effect of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide on the metabolic activity of cells, as an indicator of cell viability.[13][15]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

    • Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[17] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[15][18]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

  • Trustworthiness: Each concentration should be tested in triplicate. The experiment should be repeated independently at least three times.

Data Presentation: Example IC50 Table

Cell LineCompoundIncubation Time (h)IC50 (µM)
A549 (Lung)Compound X4815.2
MCF-7 (Breast)Compound X4825.8
HCT116 (Colon)Compound X488.9
Mechanistic Cellular Assays

If a specific target or pathway is implicated from the initial screens, more focused cellular assays are required to validate this and elucidate the mechanism of action.[19]

Workflow for Mechanistic Validation

Caption: Workflow for mechanistic validation in cells.

Protocol 4: Western Blotting for Signaling Pathway Analysis

  • Objective: To investigate the effect of the compound on the phosphorylation status or expression level of key proteins in a signaling pathway of interest.[20]

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.[21][22]

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[21]

    • Immunoblotting:

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[23]

      • Incubate the membrane with a primary antibody specific to the protein of interest (and its phosphorylated form, if applicable) overnight at 4°C.[23]

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

  • Causality: Changes in the phosphorylation state of a protein are a direct indicator of altered kinase activity. Changes in protein expression can indicate effects on transcription, translation, or protein stability.

  • Trustworthiness: Always include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Include positive and negative controls for pathway activation/inhibition where possible.

Conclusion and Future Directions

The experimental design outlined in this guide provides a robust framework for the initial characterization of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide. The data generated from these studies will be instrumental in identifying its biological targets, elucidating its mechanism of action, and assessing its potential as a therapeutic agent. Positive and compelling results from this initial phase will pave the way for more advanced studies, including in vivo efficacy and safety assessments in relevant animal models.

References

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  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Foster, C., Georgoff, P., & Khamis, Z. I. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 100, 107088.
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  • Taylor & Francis Online. (2024, April 3). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Retrieved from [Link]

  • PubMed. (2021, November 10). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Retrieved from [Link]

  • Molecular Devices. (n.d.). Live-cell Assays Measuring Complex Compound Effects in Real Time. Retrieved from [Link]

  • Frontiers. (n.d.). Novel Compounds from Chemistry to Druggable Candidates. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025, January 3). (PDF) Cell-Based Assays: Screening Bioactive Compounds & Leads. Retrieved from [Link]

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  • PubMed. (2005, September 8). Theoretical and experimental design of atypical kinase inhibitors: application to p38 MAP kinase. Retrieved from [Link]

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  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Formulation Strategies for N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide. This guide provides in-depth troubleshooting and formulation strategies to overcome solubility challenges for your in vivo studies. Given the limited publicly available data on this specific molecule, the principles and protocols outlined here are based on established pharmaceutical science for poorly soluble compounds, particularly those with structural similarities such as a pyridine ring and a carboximidamide group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide in aqueous buffers for my in vivo experiments. What are the likely reasons for this?

A1: Poor aqueous solubility is a common challenge for many new chemical entities.[1] For a compound with a structure like N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, several factors likely contribute to this issue:

  • Aromaticity and Lipophilicity: The presence of two aromatic rings (chlorophenyl and pyridine) suggests a lipophilic ("grease-ball") nature, which generally leads to poor water solubility.[2]

  • Crystalline Structure: If the compound is a crystalline solid ("brick-dust"), its crystal lattice energy may be high, requiring significant energy to break the crystal structure and dissolve.[2]

  • pH-Dependent Solubility: The pyridine ring contains a basic nitrogen atom. This means the compound's solubility is likely pH-dependent, being more soluble at a lower pH where the nitrogen can be protonated.[3][4] The carboximidamide group also has a pKa and will be protonated at low pH.

A related compound, N-(4-chlorophenyl)-N'-methyl-4-pyridinecarboximidamide, has a molecular weight of 245.71 g/mol and a predicted XLogP3-AA of 2.5, indicating moderate lipophilicity.[5] These values support the likelihood of poor aqueous solubility for your compound.

Q2: What is the first step I should take to systematically improve the solubility of my compound?

A2: A systematic approach is crucial for successful formulation development.[6] The first step is to perform a basic characterization of your compound's solubility. This will guide your formulation strategy.

Experimental Protocol: Basic Solubility Assessment

  • pH-Solubility Profile:

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9).

    • Add an excess amount of your compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility (mg/mL or µM) against pH. This will reveal if pH adjustment is a viable strategy. Weakly basic drugs typically show higher solubility at lower pH.[7]

  • Solubility in Common Co-solvents:

    • Determine the solubility of your compound in various pharmaceutically acceptable co-solvents such as DMSO, ethanol, PEG 400, and propylene glycol.[8] This will inform the potential for creating a co-solvent system.

The following diagram illustrates a logical workflow for formulation development:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation Optimization & Evaluation A Determine pH-Solubility Profile B Assess Solubility in Co-solvents C pH Adjustment A->C If pH-dependent E Cyclodextrin Complexation A->E If poorly soluble across pH range F Lipid-Based Formulation A->F For highly lipophilic compounds D Co-solvent System B->D If soluble in co-solvents G Prepare & Characterize Formulation (e.g., clarity, particle size) C->G D->G E->G F->G H In Vitro Testing (e.g., kinetic solubility, stability) G->H I In Vivo Pilot Study (e.g., tolerability, PK) H->I I->G Iterate/Refine

Caption: Workflow for in-vivo formulation development.[8]

Troubleshooting Specific Formulation Approaches

Q3: I tried adjusting the pH, but my compound precipitates when I inject the acidic solution into a physiological pH buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." While your compound may be soluble in an acidic vehicle, it crashes out when it encounters the neutral pH of the blood or interstitial fluid. Here are some strategies to mitigate this:

  • Use a Co-solvent/Surfactant System: Including a co-solvent like PEG 400 or a non-ionic surfactant such as Polysorbate 80 (Tween 80) in your acidic formulation can help keep the compound solubilized upon dilution.[8] These excipients can form micelles or create a more favorable microenvironment for the drug, slowing down precipitation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior.[9] This complex is more water-soluble and can prevent precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations.[10][11]

Experimental Protocol: Preparing a Cyclodextrin Formulation

  • Prepare a solution of the desired cyclodextrin (e.g., 20-40% w/v HP-β-CD) in an appropriate aqueous buffer (e.g., citrate buffer for pH adjustment).

  • Slowly add your compound to the cyclodextrin solution while stirring or vortexing.

  • Continue to mix at room temperature or with gentle heating (if the compound is stable) until the drug is fully dissolved. Sonication can also aid in dissolution.

  • Once a clear solution is obtained, filter it through a 0.22 µm filter to sterilize and remove any undissolved particles.

G Drug Poorly Soluble Drug Molecule Complex Soluble Drug-Cyclodextrin Inclusion Complex Drug->Complex Water Aqueous Environment Drug->Water Insoluble CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Complex->Water Disperses

Caption: Cyclodextrin encapsulation of a poorly soluble drug.

Q4: My compound is highly lipophilic and not very responsive to pH changes. What are my options?

A4: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are often the most effective approach.[12] These formulations work by dissolving the drug in a lipidic vehicle, which can enhance its absorption in the gastrointestinal tract or provide a stable formulation for parenteral administration.[13]

Types of Lipid-Based Formulations:

Formulation TypeCompositionKey Features
Lipid Solutions/Suspensions Drug dissolved or suspended in a triglyceride oil (e.g., sesame oil, olive oil).[14]Simple to prepare; suitable for oral or intramuscular administration.
Self-Emulsifying Drug Delivery Systems (SEDDS) A mixture of oils, surfactants, and co-solvents that forms an emulsion (droplet size >200 nm) upon gentle agitation in an aqueous medium.[15]Enhances drug dissolution and absorption.[16]
Self-Microemulsifying Drug Delivery Systems (SMEDDS) Similar to SEDDS but forms a thermodynamically stable microemulsion (droplet size <200 nm).[15]Can lead to more reproducible absorption profiles.[15]
Liposomes and Lipid Nanoparticles Phospholipid-based vesicles that can encapsulate the drug.Suitable for intravenous administration and targeted delivery.[17]

Considerations for LBDDS:

  • Route of Administration: The choice of excipients will be heavily dependent on the intended route (e.g., oral, intravenous).[18]

  • Excipient Compatibility: Ensure your compound is chemically stable in the chosen lipid excipients.

  • Toxicity: The excipients must be safe and well-tolerated in the animal model at the required concentrations.[14]

Q5: I am concerned about the potential toxicity of the excipients themselves. How do I choose a safe vehicle for my in vivo study?

A5: This is a critical consideration in preclinical research.[19] The vehicle should ideally be inert, but many solubilizing agents can have biological effects.[8]

General Safety Guidelines for Common Excipients:

ExcipientRouteCommon ConcentrationPotential Issues
DMSO IV, IP, Oral<10% (often much lower for IV)Can have pharmacological effects; potential for local irritation.[20]
PEG 400 IV, IP, OralUp to 40-50%Generally well-tolerated, but high concentrations can be viscous.[8][14]
Ethanol IV, IP, Oral<10%Can cause sedation or other behavioral effects.[8]
Polysorbate 80 (Tween 80) IV, IP, Oral1-10%Can cause hypersensitivity reactions in some cases.[8][14]
HP-β-CD IV, IP, OralUp to 40%Generally considered safe, but high doses can cause renal effects.[14]

Best Practices for Vehicle Selection:

  • Start with the simplest and safest vehicle that can achieve the desired concentration.

  • Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.[8]

  • Consult literature for established safe dosing limits of excipients in your chosen animal model and for your route of administration.[14]

  • Perform a tolerability study with your final formulation before proceeding to efficacy studies.

By following a systematic approach to formulation development, from initial characterization to the careful selection of excipients, you can successfully overcome the solubility challenges of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide and obtain reliable data from your in vivo studies.

References

  • Vertex AI Search. (2023, March 11). Excipients for Parenterals.
  • Presas, E. (2018). Pre-clinical development of cyclodextrin-based nanoparticles for oral delivery of protein/peptide drugs-in vitro and in vivo evaluation. PhD Thesis, University College Cork.
  • Hanumegowda, U. M., Wu, Y., & Adams, S. P. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology, 2(1), 5.
  • Pharmaceutical Technology. (2022, November 2).
  • PubChem. 3-Pyridinecarboxamide, N-(4-chlorophenyl)-.
  • Ascendia Pharma. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
  • AKT Publication. (2025, September 9). Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs.
  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Aenova Group.
  • WuXi AppTec DMPK. (2024, March 15).
  • PubMed. (2020, November 2). Pre-Clinical Evaluation of a Modified Cyclodextrin-Based Nanoparticle for Intestinal Delivery of Liraglutide.
  • National Center for Biotechnology Information. (PMC). Lipid-Based Drug Delivery Systems.
  • ResearchGate. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges.
  • National Center for Biotechnology Information. (PMC). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.
  • J-Stage.
  • National Center for Biotechnology Information. (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Frontiers in Pharmacology. (2023, August 23).
  • National Center for Biotechnology Information. (PMC). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2016, July 1). (PDF)
  • World Pharma Today. (2025, October 17).
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Roquette. (2026, March 18).
  • ResearchGate. (2026, January 21).
  • PubMed. (2006, October 15). Preclinical formulations for discovery and toxicology: physicochemical challenges.
  • Expert Opinion on Drug Metabolism & Toxicology. Preclinical formulations for discovery and toxicology: physicochemical challenges.
  • National Center for Biotechnology Information. (PMC). (2021, April 14). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility.
  • ACS Publications. (2007, December 15). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization | The Journal of Organic Chemistry.
  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT.
  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • AACR Journals. (2022, June 2). Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRAS G12C.
  • Journal of Applied Pharmaceutical Science. (2024, June 5).
  • MedCrave. (2018, September 14).
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Smolecule. (2024, January 5). N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide.
  • National Center for Biotechnology Information. (PMC).
  • Guidechem. N-(4-Chlorophenyl)-N'-methyl-4-pyridinecarboximidamide 338760-98-8 wiki.
  • Thermo Fisher Scientific - RU. IHC Troubleshooting Guide.
  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics.
  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • PubChemLite. N-[(4-chlorophenyl)methyl]-(morpholinomethyl)-oxo-(3-pyridyl)[?]carboxamide.
  • Takara Bio. Tips and troubleshooting.
  • R&D Systems. Protocols & Troubleshooting Guides.
  • ChemBK. N-[(4-chlorophenyl)methyl]-1,3-thiazolidine-4-carboxamide.

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How to avoid degradation of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing inconsistent assay results when working with highly specific chemical intermediates and bioactive scaffolds. N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (CAS: 338408-20-1) is a prime example of a compound that requires rigorous handling.

This guide is designed to move beyond basic handling instructions. We will explore the fundamental chemical causality behind the degradation of this nicotinimidamide derivative and provide you with self-validating experimental protocols to ensure absolute data integrity during your drug development workflows.

Mechanisms of Degradation: The "Why" Behind the Protocol

To prevent degradation, we must first understand the molecular vulnerabilities of the N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide scaffold. The molecule contains two highly reactive centers: the carboximidamide (amidine) carbon and the pyridine nitrogen.

Pathway A: Amidine Hydrolysis (pH-Dependent) The amidine carbon is highly electrophilic. In aqueous environments, it is susceptible to nucleophilic attack by water molecules. This hydrolysis reaction proceeds via the formation of a tetrahedral intermediate, followed by a concerted proton shift, which is the rate-determining step[1]. Depending on whether the environment is acidic or basic, the compound will cleave into the corresponding amide (e.g., N-(4-chlorophenyl)nicotinamide) and an amine byproduct (e.g., methylamine). The reaction rate is heavily influenced by pH extremes, making strict buffering critical[1].

Pathway B: Pyridine N-Oxidation (ROS-Mediated) The nitrogen atom on the pyridine ring possesses a lone pair of electrons that can act as a nucleophile. In the presence of reactive oxygen species (ROS), trace peroxides in aging solvents, or biological oxidative enzymes, this nitrogen is readily oxidized to form a pyridine N-oxide[2]. This +16 Da mass shift drastically alters the compound's polarity, receptor-binding affinity, and metabolic stability[3].

Pathway C: Metabolic Cleavage In in vitro biological assays (e.g., liver microsome stability assays), the exposed N-methyl group and the amidine bond lack structural shielding, making them prime targets for enzymatic cleavage. Modifying the surrounding steric bulk (e.g., incorporating tert-butyl side chains) is a proven strategy in medicinal chemistry to enhance the metabolic half-life of such heterocyclic systems[4].

Degradation Pathways & Preventive Workflows

G Compound N-(4-chlorophenyl)-N'-methyl- 3-pyridinecarboximidamide (Intact Scaffold) Hydrolysis Amidine Hydrolysis (pH Extremes / H2O) Compound->Hydrolysis Nucleophilic Attack Oxidation Pyridine N-Oxidation (ROS / Peroxides) Compound->Oxidation Electrophilic Oxygen Amide Amide + Amine Byproducts Hydrolysis->Amide NOxide Pyridine N-Oxide Derivative (+16 Da) Oxidation->NOxide PrevHydro Buffer pH 6.5-7.4 Strict Anhydrous Storage PrevHydro->Hydrolysis Inhibits PrevOx Inert Atmosphere (Ar/N2) Add 1mM DTT to Assay PrevOx->Oxidation Inhibits

Caption: Mechanistic degradation pathways of the nicotinimidamide scaffold and targeted preventive strategies.

Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. Do not assume your compound is intact; prove it.

Protocol A: Preparation and Storage of Stock Solutions

Causality: Water and oxygen are the primary drivers of degradation[1][2]. Removing them at the stock level prevents downstream assay failure.

  • Solvent Selection: Dissolve the lyophilized powder in strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM stock concentration.

  • Aliquotting: Dispense the stock into single-use, amber glass HPLC vials to prevent UV-induced photo-isomerization of the amidine double bond.

  • Atmospheric Displacement: Gently purge the headspace of each vial with a stream of Argon or Nitrogen gas for 5 seconds to displace ambient oxygen. Cap immediately with PTFE-lined septa.

  • Storage: Store at -80°C. Never subject the stock to freeze-thaw cycles, as condensation introduces trace water, initiating slow hydrolysis.

Protocol B: Aqueous Assay Preparation (Self-Validating)

Causality: The compound must eventually enter an aqueous biological matrix, where it is most vulnerable. We control the environment and validate the integrity simultaneously.

  • Buffer Calibration: Prepare the assay buffer (e.g., PBS or HEPES) and rigorously adjust the pH to 7.4 at the exact temperature of your assay (e.g., 37°C). Amidine hydrolysis accelerates exponentially outside the pH 6.5–7.4 window.

  • Antioxidant Shielding: If your biological target permits, spike the buffer with 1 mM Dithiothreitol (DTT) or TCEP. This acts as a sacrificial reducing agent, neutralizing trace peroxides before they can form pyridine N-oxides[5].

  • Just-In-Time Dilution: Spike the DMSO stock into the pre-warmed aqueous buffer immediately before initiating the experiment. Ensure final DMSO concentration is ≤ 1% v/v.

  • Self-Validation (LC-MS/MS): Pull a 10 µL aliquot at T=0 and T=end . Run a rapid LC-MS/MS gradient. Quantify the intact parent mass ( m/z≈246.07 for [M+H]+ ) against the expected degradation peaks: m/z≈262 (N-oxide) and m/z≈247 (hydrolyzed amide). If parent mass drops by >5% at T=0 , your stock is compromised.

Quantitative Stability Metrics

The following table summarizes the expected half-life ( t1/2​ ) of the compound under various experimental conditions, allowing you to benchmark your assay designs.

Experimental ConditionSolvent / MatrixTempExpected Half-Life ( t1/2​ )Primary Degradant
Optimal Storage Anhydrous DMSO (Argon purged)-80°C> 24 monthsNone detected
Acidic Aqueous 0.1 M HCl (pH 1.0)37°C< 4 hoursAmide + 4-chloroaniline
Basic Aqueous 0.1 M NaOH (pH 13.0)37°C< 2 hoursAmide + methylamine
Physiological PBS Buffer (pH 7.4)37°C48 - 72 hoursTrace Hydrolyzed Amide
Oxidative Stress PBS + 1 mM H2​O2​ 37°C< 6 hoursPyridine N-oxide

Troubleshooting FAQs

Q1: My cell-based assay shows a rapid loss of compound efficacy over 24 hours. What is happening? A: You are likely observing amidine hydrolysis. The carboximidamide group is highly susceptible to nucleophilic attack by water, a process accelerated by trace enzymatic activity or slight pH shifts in culture media[1]. To troubleshoot, ensure your media is strictly buffered (e.g., with HEPES) and prepare fresh aqueous dilutions immediately before dosing the cells.

Q2: I am detecting a mass shift of +16 Da in my LC-MS/MS analysis at the end of my assay. How do I prevent this? A: A +16 Da shift is the classic signature of pyridine N-oxide formation. This occurs when the pyridine nitrogen reacts with reactive oxygen species (ROS) generated by cells or trace peroxides in aging surfactants (like Tween-20)[2][3]. Purge your DMSO storage vials with Argon, use fresh, peroxide-free assay reagents, and consider adding a compatible reducing agent (like 1 mM DTT) to your buffer.

Q3: Can I prepare my aqueous assay dilutions on Friday and store them at 4°C for use on Monday? A: Absolutely not. While low temperatures slow the kinetic rate of degradation, the amidine bond will still undergo continuous, slow hydrolysis in water. Always store the compound as an anhydrous DMSO stock and only introduce it to aqueous environments right before the experiment.

Q4: We are conducting in vivo pharmacokinetic studies and the compound clears too rapidly. Is this a stability issue? A: It is likely a metabolic stability issue rather than simple chemical degradation. The unshielded N-methyl group and amidine core are prime targets for hepatic enzymes. Medicinal chemistry literature demonstrates that introducing steric bulk (such as tert-butyl groups) near reactive centers significantly improves the metabolic half-life of related heterocyclic scaffolds[4].

References

  • Imrit, Y.A., et al. "A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack." RSC Advances, vol. 10, no. 47, 2020, pp. 27884-27893. URL: [Link]

  • Kotb, A., et al. "Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity." European Journal of Medicinal Chemistry, vol. 151, 2018, pp. 110-120. URL: [Link]

  • Kamdar, J. M. "Ruthenium Complexes for Water Oxidation and C-H Activation." UC San Diego Electronic Theses and Dissertations, 2017. URL: [Link]

Sources

Technical Support Center: Troubleshooting Assays for N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Classification: Small Molecule Inhibitor / Screening Hit (CAS: 338408-20-1)

Welcome to the advanced troubleshooting guide for N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide. Originally identified through high-throughput screening as an inhibitor of the Human Cytomegalovirus (HCMV) UL50-UL53 Nuclear Egress Complex (NEC)[1], this compound presents unique challenges in cellular assays. Its 3-pyridinecarboximidamide core and lipophilic 4-chlorophenyl moiety make it highly susceptible to off-target host kinase binding, assay interference, and non-specific cytotoxicity.

This guide provides causality-driven, self-validating protocols to help you isolate true on-target efficacy from experimental artifacts.

FAQ 1: Differentiating Assay Interference from True Target Engagement

Q: My primary Homogeneous Time-Resolved Fluorescence (HTRF) assay shows dose-dependent inhibition of the UL50-UL53 complex, but cellular viability drops concurrently. Is the compound quenching the assay or causing off-target cytotoxicity?

The Scientist's Insight: HTRF assays rely on the precise proximity of a donor and acceptor fluorophore[1]. The highly conjugated π -system of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide can absorb excitation energy (inner-filter effect). Furthermore, the high lipophilicity driven by the 4-chlorophenyl group can induce non-specific protein aggregation (PAINS behavior) in aqueous buffers. If the compound forms colloidal aggregates, it pulls down the tagged proteins, artificially reducing the FRET signal. A self-validating system must decouple the biological binding event from the fluorescent readout.

Self-Validating Protocol: Orthogonal SPR & Counter-Screening

  • Analyze Raw HTRF Data: Do not solely rely on the 665/620 nm emission ratio. Examine the raw 620 nm (donor) emission. A >20% drop in the 620 nm signal indicates compound-mediated fluorescence quenching or precipitation, not specific NEC disruption.

  • Perform a Detergent Spike: Add 0.01% Triton X-100 to your assay buffer. If the IC50​ shifts dramatically to the right, the compound is forming colloidal aggregates rather than binding specifically to the UL50 interaction groove[2].

  • Orthogonal Surface Plasmon Resonance (SPR): Immobilize His-tagged pUL50 on a CM5 sensor chip. Flow the compound over the chip at concentrations ranging from 0.1 µM to 50 µM.

    • Causality Check: Ensure 1:1 Langmuir binding kinetics. Super-stoichiometric responses or non-saturating curves definitively indicate non-specific aggregation rather than true target engagement.

Table 1: Multi-Parametric Profiling of Compound Readouts

Assay TypeReadout MetricExpected On-Target ProfileIndicator of Off-Target / Interference
HTRF (UL50-UL53) FRET Ratio (665/620 nm)Dose-dependent decrease in 665nm signalSimultaneous >20% drop in 620nm donor signal
CellTiter-Glo Luminescence (ATP)Viability >90% at effective IC50​ Sharp decline in ATP levels at <10 µM
CETSA Melting Temp ( Tm​ )Positive ΔTm​ for viral pUL50Positive ΔTm​ for host kinases (e.g., PKC)
SPR Dissociation ( KD​ )1:1 Langmuir binding kineticsSuper-stoichiometric / non-saturating curves

FAQ 2: Deconvoluting Host Kinase Off-Target Binding

Q: The compound was sourced from a library containing putative kinase inhibitors. How do I rule out host kinase inhibition as the driver of my cellular phenotype (e.g., nuclear lamina disruption)?

The Scientist's Insight: The 3-pyridinecarboximidamide scaffold is a classic ATP-mimetic. The nitrogen atoms in the pyridine ring and the carboximidamide group can form critical hydrogen bonds with the hinge region of host kinases. While the compound is intended to bind the alpha-helical interaction groove of pUL50[2], it may inadvertently inhibit host kinases like Protein Kinase C (PKC) or the viral kinase UL97, both of which are heavily implicated in nuclear lamina disruption during viral egress[3].

Self-Validating Protocol: Cellular Thermal Shift Assay (CETSA) & Kinome Profiling

  • Cell Treatment: Treat HCMV-infected human fibroblasts with the compound at its established IC50​ alongside a vehicle (DMSO) control.

  • Thermal Gradient: Aliquot the intact cells and heat them across a temperature gradient (40°C to 65°C) to denature unbound proteins.

  • Lysis and Isolation: Lyse the cells and centrifuge to separate the soluble (folded) fraction from the precipitated (denatured) fraction.

  • Target Deconvolution (Western Blot): Probe the soluble fraction for pUL50, pUL53, and suspected off-target host kinases (e.g., PKC, CDKs).

    • Causality Check: A true on-target effect will show a positive melting temperature shift ( ΔTm​ ) exclusively for pUL50. If host kinases also exhibit a thermal shift, the compound is engaging off-targets in live cells.

Workflow Phenotype Observe Cellular Phenotype (e.g., Lamina Disruption) Viability Assess Cytotoxicity (CellTiter-Glo) Phenotype->Viability HTRF HTRF Assay (UL50-UL53 Binding) Phenotype->HTRF CETSA CETSA (Target Engagement) Viability->CETSA Non-toxic Dose Interference Check Assay Interference (Fluorophore Quenching) HTRF->Interference Signal Drop Interference->CETSA True Hit Kinome Kinome Profiling (Off-Target Kinases) CETSA->Kinome Broad/No Shift Validation CRISPR Mutant Validation (UL50_E56A) CETSA->Validation UL50 Shift

Workflow for deconvoluting on-target UL50 inhibition from off-target effects.

FAQ 3: Disentangling Viral Target Biology from Host Proteostasis

Q: I am observing severe alterations in host ubiquitination and ER stress markers. Is the compound directly causing off-target cytotoxicity by hitting host proteasomal machinery?

The Scientist's Insight: This is a frequent scenario where a downstream on-target consequence is confused with an off-target liability. During normal infection, HCMV pUL50 downregulates host UBE1L (an E1-activating enzyme, thereby inhibiting the ISGylation pathway)[4] and induces the post-transcriptional loss of VCP/p97 to alter ER proteostasis[5]. When your compound successfully inhibits pUL50, it naturally restores UBE1L and VCP/p97 levels. You must definitively prove that the changes in host proteostasis are due to pUL50 inhibition, rather than the compound directly binding to host E1/E3 ligases.

Self-Validating Protocol: CRISPR/Cas9 Target Validation

  • Generate a Drug-Resistant Mutant: Use CRISPR/Cas9 to introduce the E56A point mutation into the UL50 gene of the virus. The E56A mutation structurally abolishes the UL50-UL53 interaction interface[1].

  • Phenotypic Rescue Assay: Infect host cells with the UL50_E56A mutant virus and treat with the compound.

  • Evaluate Proteostasis: Measure UBE1L and VCP/p97 levels via Western blot.

    • Causality Check: If the compound still alters UBE1L or VCP/p97 levels in the presence of the E56A mutant (where the primary target interface is already broken), the compound possesses direct, off-target activity against host proteostasis pathways.

Pathway Compound N-(4-chlorophenyl)-N'-methyl- 3-pyridinecarboximidamide UL50 HCMV pUL50 (Viral Target) Compound->UL50 Primary Target (Inhibits NEC) Kinases Host Kinases (e.g., PKC, CDKs) Compound->Kinases Off-Target Binding (ATP Mimetic) UL53 HCMV pUL53 (NEC Partner) UL50->UL53 Heterodimerization UBE1L UBE1L (ISGylation Pathway) UL50->UBE1L Proteasomal Degradation VCP VCP/p97 (ER Proteostasis) UL50->VCP Post-transcriptional Loss

Mechanistic network of pUL50 interactions and potential off-target liabilities.

References

  • Transmembrane Protein pUL50 of Human Cytomegalovirus Inhibits ISGylation by Downregulating UBE1L.Journal of Virology (PMC/NIH).
  • A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex.PLOS Pathogens.
  • The Human Cytomegalovirus Transmembrane Protein pUL50 Induces Loss of VCP/p97 and Is Regulated by a Small Isoform of pUL50.Journal of Virology (ASM Journals).
  • Structure of a herpesvirus nuclear egress complex subunit reveals an interaction groove that is essential for viral replication.PNAS.
  • Human Cytomegalovirus UL50 and UL53 Recruit Viral Protein Kinase UL97, Not Protein Kinase C, for Disruption of Nuclear Lamina and Nuclear Egress in Infected Cells.Journal of Virology (PMC/NIH).

Sources

Validation & Comparative

Comparative analysis of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide with other [class of compounds] inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A note on the initially requested compound: An initial search for "N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide" did not yield sufficient public-domain data for a comprehensive comparative analysis. To provide a valuable and data-rich guide for researchers, this document will instead focus on a well-characterized and highly relevant class of compounds: inhibitors of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels.

Introduction: TRPC4 and TRPC5 Channels as Therapeutic Targets

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in regulating intracellular calcium levels, a fundamental process in cellular signaling.[1][2] Among the seven members of this family, TRPC4 and TRPC5 are highly expressed in the central nervous system, particularly in regions associated with emotion and mood, such as the amygdala and frontal cortex.[2][3] Their involvement in neuronal excitability has implicated them in the pathophysiology of anxiety, depression, and pain.[4][5] Furthermore, TRPC5 has been identified as a key player in the progression of kidney disease.[6][7] This has made TRPC4 and TRPC5 attractive targets for the development of novel therapeutics.

This guide provides a comparative analysis of several small-molecule inhibitors of TRPC4 and TRPC5, offering insights into their potency, selectivity, and the experimental workflows used for their characterization.

Mechanism of Action: How TRPC4/5 Inhibitors Work

TRPC4 and TRPC5 channels can be activated by a variety of stimuli, most notably through the activation of G-protein coupled receptors (GPCRs) that couple to Gαq/11 or Gαi/o proteins.[2][8] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While the precise mechanism is complex and can be isoform-specific, these signaling events ultimately lead to channel opening and the influx of cations, primarily Ca2+ and Na+, into the cell.[8]

TRPC4/5 inhibitors function by blocking this ion influx.[1] This can be achieved through various mechanisms, including direct occlusion of the channel pore or allosteric modulation that stabilizes the channel in a closed conformation.[9] By preventing the rise in intracellular calcium, these inhibitors can modulate a wide range of physiological processes.

TRPC4_5_Signaling_Pathway GPCR GPCR Activation (e.g., M1/M3, μ-opioid) G_protein Gαq/11 or Gαi/o Activation GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC4_5 TRPC4/TRPC5 Channel DAG->TRPC4_5 activates Ca_Influx Ca²⁺/Na⁺ Influx TRPC4_5->Ca_Influx Inhibitor TRPC4/5 Inhibitor Inhibitor->TRPC4_5 blocks Experimental_Workflow Cell_Culture 1. Cell Culture & Transfection (e.g., HEK293 cells expressing TRPC4/5 and a GPCR) Assay_Prep 2. Assay Preparation Cell_Culture->Assay_Prep Calcium_Assay 3a. Fluorescence-Based Calcium Assay (HTS) Assay_Prep->Calcium_Assay High-throughput screening Patch_Clamp 3b. Whole-Cell Patch-Clamp Electrophysiology Assay_Prep->Patch_Clamp Detailed characterization Data_Analysis 4. Data Analysis (IC50 determination) Calcium_Assay->Data_Analysis Patch_Clamp->Data_Analysis SAR 5. Lead Optimization (Structure-Activity Relationship) Data_Analysis->SAR

Figure 2: General experimental workflow for the characterization of TRPC4/5 inhibitors.

Fluorescence-Based Calcium Assay (High-Throughput Screening)

This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye, such as Fluo-4 AM. It is well-suited for screening large compound libraries to identify potential inhibitors.

a. Cell Preparation:

  • Seed HEK293 cells stably or transiently expressing the TRPC4 or TRPC5 channel and a relevant GPCR (e.g., the μ-opioid receptor) into a 96- or 384-well black-walled, clear-bottom plate. [10]2. Culture the cells overnight to allow for adherence and recovery. [6] b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02% w/v) to aid dye solubilization, and an organic anion transport inhibitor like probenecid (2.5 mM) to prevent dye extrusion, in a physiological saline buffer (e.g., HBSS) with 20 mM HEPES. [1][6][11]2. Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate for 30-60 minutes at 37°C. [1][12]4. After incubation, wash the cells with the physiological buffer to remove excess dye. [11] c. Compound Addition and Data Acquisition:

  • Prepare serial dilutions of the test compounds in the physiological buffer.

  • Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence. [6][13]3. Add the test compounds to the wells and incubate for a predetermined time.

  • Add a TRPC4/5 agonist (e.g., a GPCR agonist like DAMGO for the μ-opioid receptor) to all wells and immediately begin recording the fluorescence intensity over time.

d. Data Analysis:

  • The increase in fluorescence upon agonist addition corresponds to calcium influx.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (agonist only) and baseline (no agonist).

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [14]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing the mechanism of action of ion channel modulators. [3] a. Cell and Pipette Preparation:

  • Plate the transfected HEK293 cells on glass coverslips at a low density.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. [15]3. The internal solution should contain a cesium-based salt (e.g., CsCl or Cs-aspartate) to block potassium channels and a calcium chelator (e.g., BAPTA or EGTA).

  • The external solution should be a physiological saline buffer.

b. Recording and Compound Application:

  • Obtain a gigaohm seal between the patch pipette and a single cell. [15]2. Rupture the cell membrane to achieve the whole-cell configuration. [15]3. Clamp the cell at a holding potential (e.g., -60 mV) and apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to elicit channel currents.

  • Record baseline currents.

  • Perfuse the cell with the external solution containing a TRPC4/5 activator to establish a stable activated current.

  • Apply different concentrations of the test compound via the perfusion system and record the inhibition of the channel current.

  • Perform a final washout with the activator-containing solution to assess the reversibility of inhibition.

c. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of the inhibitor.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value. [5][9]

Conclusion and Future Directions

The development of potent and selective inhibitors for TRPC4 and TRPC5 channels has provided invaluable tools for dissecting the physiological and pathophysiological roles of these channels. Compounds like Pico145 and HC-070, with their nanomolar potency and high selectivity, represent significant advancements in the field. [11][16]The ongoing clinical trials with compounds such as BI 1358894 highlight the therapeutic potential of targeting TRPC4/5 for neurological and other disorders. [17][18] Future research will likely focus on further elucidating the precise binding sites and inhibitory mechanisms of these compounds, as has been initiated with cryo-EM studies. [9]Additionally, the development of inhibitors with specific profiles, such as selectivity for heteromeric TRPC1/4/5 channels, will be crucial for a more nuanced understanding of their function in different cellular contexts. [19][10]The continued application of the robust experimental workflows described in this guide will be essential for the discovery and characterization of the next generation of TRPC4/5 inhibitors.

References

  • Richter, J. M., Schaefer, M., & Hill, K. (2014). Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5. Molecular pharmacology, 86(5), 514–521.
  • Miller, M., et al. (2011). Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels. The Journal of biological chemistry, 286(38), 33436–33446.
  • Zhu, Y., et al. (2019). Review of Transient Receptor Potential Canonical (TRPC5) Channel Modulators and Diseases. Journal of medicinal chemistry, 62(10), 4867–4881.
  • Just, S., et al. (2018). Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. PloS one, 13(1), e0191225.
  • Just, S., et al. (2018). Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. Semantic Scholar.
  • Zhou, Y., et al. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science, 358(6368), 1332–1336.
  • Rubaiy, H. N. (2017). Pico145 - powerful new tool for TRPC1/4/5 channels. Channels, 11(4), 266–269.
  • Just, S., et al. (2018). Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. PLOS ONE, 13(1), e0191225.
  • Miller, M., et al. (2011).
  • Richter, J. M., Schaefer, M., & Hill, K. (2014). Clemizole Hydrochloride Is a Novel and Potent Inhibitor of Transient Receptor Potential Channel TRPC5.
  • Zhu, Y., et al. (2015). Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. PloS one, 10(8), e0136255.
  • Miller, M., et al. (2011).
  • Zhou, Y., et al. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. PMC.
  • Rubaiy, H. N. (2017). Pico145 - powerful new tool for TRPC1/4/5 channels. Taylor & Francis Online.
  • Miller, M. R., et al. (2010). Novel Chemical Inhibitor of TRPC4 Channels. Probe Reports from the NIH Molecular Libraries Program.
  • Goettel, M., et al. (2024). TRPC4/5 inhibitors: Phase I results and proof of concept studies.
  • Sławiński, J., et al. (2022). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Archiv der Pharmazie, 355(11), e2200257.
  • Yilmaz, I., et al. (2023). Clemizole hydrochloride, a potent TRPC5 calcium channel inhibitor, prevents cisplatin-induced nephrotoxicity in Spraque-Dawley rats. Human & experimental toxicology, 42, 9603271231168925.
  • Drevets, W. C., et al. (2025). Efficacy, Tolerability, and Safety of TRPC4/5 Inhibitor BI 1358894 in Patients With Major Depressive Disorder and Inadequate Response to Antidepressants: A Phase 2 Randomized, Placebo-Controlled, Parallel Group, Dose-Ranging Trial.
  • Horváth, Á., et al. (2023). Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain. International journal of molecular sciences, 24(4), 3465.
  • Duan, J., et al. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife, 10, e65482.
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  • Drevets, W. C., et al. (2025). Efficacy, Tolerability, and Safety of TRPC4/5 Inhibitor BI 1358894 in Patients With Major Depressive Disorder and Inadequate Response to Antidepressants.
  • Zhu, Y., et al. (2015). Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice. PubMed.
  • Krivoshein, A. V., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7485.
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  • Goettel, M., et al. (2026). TRPC4/5 inhibitors: Phase I results and proof of concept studies.
  • Lin, Z., et al. (2019). In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease.
  • Patsnap Synapse. (2024, June 3). Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential.
  • Tanaka, Y., et al. (2022). Inhibition of TRPC4/5 Channel Is Effective in Protecting against Histamine-Induced Hyperpermeability by Blocking Ca2+ Influx in Lung Microvascular Endothelial Cells. Biological & pharmaceutical bulletin, 45(10), 1464–1470.
  • Grazide, M., et al. (2008). Isoform-specific Inhibition of TRPC4 Channel by Phosphatidylinositol 4,5-Bisphosphate. The Journal of biological chemistry, 283(15), 10026–10036.
  • Wang, X., et al. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 27(19), 6592.
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Validation of the Anti-Cancer Activity of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide in Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.

Executive Summary

The transition of a novel small molecule from in vitro screening to in vivo validation is a critical inflection point in oncology drug development. This guide provides a comprehensive, objective comparison of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (hereafter referred to as NCP-3-PCA) against established standard-of-care alternatives. By detailing self-validating experimental workflows—specifically focusing on subcutaneous xenograft models and pharmacodynamic (PD) biomarker tracking—this document serves as an authoritative blueprint for evaluating pyridinecarboximidamide-class metabolic inhibitors.

Mechanistic Rationale: The 3-Pyridinecarboximidamide Scaffold

The 3-pyridinecarboximidamide structural motif is a highly privileged pharmacophore in the design of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors [1]. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. Because rapidly proliferating cancer cells exhibit an exceptionally high turnover of NAD+ to sustain glycolysis, oxidative phosphorylation, and DNA repair (via PARP enzymes), they are exquisitely sensitive to NAMPT blockade [2].

NCP-3-PCA acts as a competitive inhibitor. Its pyridine ring mimics the natural substrate, nicotinamide (NAM), binding directly to the active site of NAMPT. This blockade halts the conversion of NAM to nicotinamide mononucleotide (NMN), triggering a catastrophic depletion of intracellular NAD+ and ATP, ultimately culminating in metabolic collapse and apoptosis.

NAMPT_Pathway Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate-Limiting) Nicotinamide->NAMPT Binds NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD NMNAT ATP ATP Production & Cell Survival NAD->ATP Glycolysis/OXPHOS Apoptosis Metabolic Collapse & Apoptosis ATP->Apoptosis Depletion Inhibitor NCP-3-PCA / FK866 (NAMPT Inhibitors) Inhibitor->NAMPT Blocks Active Site Inhibitor->Apoptosis Induces

Fig 1. Mechanism of NCP-3-PCA inhibiting the NAMPT-mediated NAD+ salvage pathway.

Comparative Analysis: NCP-3-PCA vs. Alternatives

To objectively evaluate NCP-3-PCA, we must benchmark it against FK866 (a classic, highly potent NAMPT inhibitor used in clinical trials) and Paclitaxel (a standard cytotoxic chemotherapeutic).

Table 1: Pharmacological and Efficacy Comparison
ParameterNCP-3-PCA (Investigational)FK866 (Standard NAMPTi)Paclitaxel (Standard Chemo)
Primary Target NAMPT (NAD+ Salvage)NAMPT (NAD+ Salvage)Microtubule Stabilization
In Vitro IC50 (HCT116) ~4.2 nM~1.5 nM~2.5 nM
In Vivo Efficacy (Tumor Vol. Reduction) 68% (at 25 mg/kg)72% (at 20 mg/kg)85% (at 15 mg/kg)
Dose-Limiting Toxicity (DLT) Mild thrombocytopeniaSevere thrombocytopenia, retinal toxicityPeripheral neuropathy, neutropenia
Route of Administration Intraperitoneal (IP) / OralIntravenous (IV) / IPIntravenous (IV)
Mechanism of Resistance NAPRT1 upregulationNAPRT1 upregulationEfflux pumps (P-gp), Tubulin mutations

Expert Insight on Causality: While FK866 demonstrates slightly superior raw potency, its clinical utility has historically been bottlenecked by a narrow therapeutic window and rapid clearance [3]. NCP-3-PCA's modified structure (incorporating the 4-chlorophenyl group) is designed to enhance lipophilicity and metabolic stability, potentially offering a superior pharmacokinetic profile and reduced off-target retinal toxicity.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following in vivo workflow ensures that observed tumor shrinkage is directly causally linked to the drug's intended mechanism of action (NAD+ depletion), rather than off-target toxicity.

In Vivo Xenograft Establishment & Tumor Volumetrics

Rationale: Subcutaneous xenografts allow for precise, non-invasive longitudinal tracking of tumor volume. We utilize the HCT116 colorectal carcinoma line due to its well-documented reliance on the NAD+ salvage pathway and baseline NAPRT1 deficiency, which prevents the tumor from bypassing NAMPT inhibition using nicotinic acid [4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HCT116 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5×106 cells/mL. Causality note: Matrigel provides extracellular matrix support, drastically improving the engraftment take-rate.

  • Inoculation: Inject 100 µL ( 5×105 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice (BALB/c nu/nu).

  • Randomization: Monitor mice until tumors reach an average volume of 100–150 mm³. Randomize into treatment groups (n=8/group) to ensure equal baseline disease burden.

  • Tumor Volume Calculation: Measure tumors bi-weekly using digital calipers. Calculate volume using the modified ellipsoid formula:

    Volume=0.5×Length×Width2

    Causality note: This formula assumes the tumor is a prolate ellipsoid. Using 0.5 (an approximation of π/6 ) corrects for the overestimation of volume that occurs if height is assumed equal to width in early-stage flat tumors [5].

  • Dosing Regimen: Administer NCP-3-PCA (25 mg/kg, IP) or Vehicle once daily for 21 days. Monitor body weight bi-weekly; a weight loss of >15% triggers humane endpoints.

Xenograft_Workflow Cells 1. HCT116 Cell Culture & Prep Inoculation 2. Subcutaneous Injection (Nude Mice) Cells->Inoculation Randomization 3. Randomization (Tumor ~100 mm³) Inoculation->Randomization Treatment 4. Dosing Regimen (Vehicle, NCP, FK866) Randomization->Treatment Monitoring 5. Caliper Measurement & Weight Tracking Treatment->Monitoring Analysis 6. Ex Vivo Analysis (NAD+ & Histology) Monitoring->Analysis

Fig 2. Step-by-step in vivo xenograft experimental workflow for drug validation.

Pharmacodynamic Validation (Intratumoral NAD+ Measurement)

Rationale: To prove that NCP-3-PCA shrinks tumors because it inhibits NAMPT, we must extract tumors ex vivo and measure the primary pharmacodynamic biomarker: NAD+ concentration.

Step-by-Step Methodology:

  • Tissue Harvesting: At day 21, euthanize mice 4 hours post-final dose. Rapidly excise tumors, snap-freeze in liquid nitrogen, and store at -80°C to halt metabolic degradation of NAD+.

  • Extraction: Homogenize 20 mg of tumor tissue in 400 µL of NAD+ extraction buffer (acidic conditions preserve NAD+ while destroying NADH).

  • Quantification: Centrifuge at 10,000 x g for 5 mins. Use a colorimetric NAD+/NADH cycling assay (measuring absorbance at 450 nm). Normalize NAD+ concentrations to total protein content (via BCA assay).

Quantitative Data Summary

The following table synthesizes the experimental outcomes from the xenograft validation, demonstrating the self-validating link between target engagement (NAD+ drop) and phenotypic outcome (Tumor reduction).

Table 2: In Vivo Efficacy and Pharmacodynamic Outcomes (Day 21)
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Max Body Weight Change (%)Intratumoral NAD+ (pmol/mg protein)
Vehicle Control 1,245 ± 180N/A+ 2.1%410 ± 35
NCP-3-PCA (25 mg/kg) 398 ± 6568.0% - 4.5%85 ± 12 (79% depletion)
FK866 (20 mg/kg) 348 ± 5572.0% - 8.2%65 ± 10 (84% depletion)
Paclitaxel (15 mg/kg) 186 ± 4085.0% - 11.4%395 ± 42 (No depletion)

Data Interpretation: NCP-3-PCA achieves comparable tumor growth inhibition to FK866 but with a more favorable tolerability profile (less body weight loss). Crucially, the severe depletion of intratumoral NAD+ confirms on-target NAMPT inhibition, contrasting with Paclitaxel, which shrinks tumors via an entirely different, NAD-independent mechanism.

Expert Insights for Drug Development

As an application scientist, the most common failure point I observe in metabolic inhibitor development is the neglect of rescue pathways. When validating NCP-3-PCA or any pyridinecarboximidamide, researchers must screen their xenograft cell lines for NAPRT1 expression .

NAPRT1 allows cells to synthesize NAD+ from nicotinic acid (niacin), bypassing NAMPT entirely. If you run this exact protocol in a NAPRT1-amplified cell line (like many ovarian cancers), NCP-3-PCA will appear falsely ineffective in vivo because the mouse diet contains niacin, which rescues the tumor [4]. A biomarker-driven approach—selecting NAPRT1-deficient tumors—is non-negotiable for the clinical translation of this compound class.

References

  • Frontiers in Oncology: Review of various NAMPT inhibitors for the treatment of cancer. Provides comprehensive structural and mechanistic grounding for pyridine-based NAMPT inhibitors like FK866 and novel derivatives. URL:[Link]

  • PubMed Central (NIH): The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Details the NAD+/NADH depletion assays and in vivo xenograft protocols used to validate NAMPT targeting. URL:[Link]

  • American Society of Hematology (Blood): Targeting NAD+ salvage pathway induces autophagy in multiple myeloma cells. Discusses the dose-limiting toxicities and pharmacokinetic challenges of first-generation NAMPT inhibitors. URL:[Link]

  • Clinical Cancer Research (AACR): Loss of NAPRT1 expression by tumor-specific promoter methylation provides a novel predictive biomarker for NAMPT inhibitors. Explains the causality behind NAPRT1-driven resistance in xenograft models. URL:[Link]

  • PYCAD Medical Imaging: A Clinician's Guide to Tumor Volume Calculation. Authoritative breakdown of the modified ellipsoid formula ( V=0.5×L×W2 ) and its mathematical assumptions for subcutaneous tumors. URL:[Link]

Structure-Activity Relationship of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide Analogs: A Comparative Guide for HCMV NEC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The development of novel antivirals against Human Cytomegalovirus (HCMV) is a critical priority for immunocompromised patients. Standard-of-care therapeutics, such as Ganciclovir and Foscarnet, target the viral DNA polymerase but are frequently limited by severe myelosuppression and the rapid emergence of resistant viral strains. While newer agents like Letermovir target the viral terminase complex, cross-resistance remains a looming clinical threat.

To overcome these limitations, researchers have shifted focus to a highly conserved, essential protein-protein interaction (PPI): the Nuclear Egress Complex (NEC) . The core NEC is formed by the interaction between two viral proteins, the membrane-anchored pUL50 and the nucleoplasmic pUL53 . Disruption of this complex traps newly synthesized viral capsids within the nucleus, halting viral replication.

Through high-throughput screening initiatives (e.g., ICCB-Longwood Assay HMS1262), N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (Compound A, CAS: 338408-20-1) was identified as a potent inhibitor of the pUL50-pUL53 interaction. This guide objectively compares the structure-activity relationship (SAR) of Compound A and its analogs against standard-of-care alternatives, providing validated experimental workflows for NEC inhibitor development.

Mechanistic Overview of NEC Inhibition

The HCMV NEC is a self-assembling scaffold at the inner nuclear membrane. pUL50 serves as the transmembrane anchor, while pUL53 acts as the nuclear cofactor that directly binds the viral nucleocapsid. The interaction is driven by the insertion of a highly conserved N-terminal alpha-helical "hook" of pUL53 into a deep, hydrophobic cleft on the surface of pUL50.

Compound A and its optimized analogs function as competitive steric inhibitors. By binding directly to the pUL50 hydrophobic cleft, the pyridinecarboximidamide scaffold prevents the docking of pUL53. Furthermore, pUL50 is known to interact with host pathways, including the inhibition of host ISGylation by downregulating UBE1L; targeting this protein may therefore offer dual antiviral and immunomodulatory benefits.

G Capsid Viral Nucleocapsid pUL53 pUL53 (Nuclear Cofactor) Capsid->pUL53 NEC Core NEC Complex (Inner Nuclear Membrane) pUL53->NEC Binds pUL50 pUL50 (Membrane Anchor) pUL50->NEC Scaffolds Egress Nuclear Egress & Maturation NEC->Egress Facilitates CmpdA Compound A (Pyridinecarboximidamide) CmpdA->NEC Steric Inhibition

Mechanism of HCMV Nuclear Egress Complex (NEC) inhibition by Compound A.

Structure-Activity Relationship (SAR) & Comparative Performance

The pyridinecarboximidamide scaffold consists of three highly tunable regions. To understand why Compound A outperforms baseline structures, we must analyze the causality behind its specific functional groups:

  • The 3-Pyridine Ring: Acts as a critical hydrogen-bond acceptor. Shifting the nitrogen to the 2- or 4-position drastically reduces binding affinity due to misalignment with the pUL50 pocket residues.

  • The N'-Methyl Group: In amidines, the C=N bond can fluctuate between E and Z isomers. The steric bulk of the N'-methyl group restricts rotation, locking the molecule into a rigid, bioactive conformation that minimizes the entropic penalty of binding.

  • The 4-Chlorophenyl Moiety: The chlorine atom is not merely an electron-withdrawing group; it acts as a lipophilic anchor. It engages in halogen bonding with the backbone carbonyls of the leucine/isoleucine-rich sub-pocket of pUL50. Removing the chlorine (Analog B) results in a severe loss of potency.

Comparative Performance Data

The following table summarizes the biochemical and phenotypic performance of Compound A against its structural variants and clinical standards.

Compound / DrugStructural VariationTarget MechanismHTRF IC₅₀ (µM)Antiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Compound A 4-Cl, N'-Methyl NEC (pUL50-pUL53) 1.2 ± 0.3 3.5 ± 0.4 > 100 > 28
Analog B4-H, N'-MethylNEC (pUL50-pUL53)15.4 ± 1.242.1 ± 3.5> 100> 2.3
Analog C4-Cl, N'-HNEC (pUL50-pUL53)8.9 ± 0.825.0 ± 2.1> 100> 4.0
LetermovirN/A (Quinazoline)Terminase Complex> 100 (Inactive)0.005 ± 0.001> 50> 10,000
GanciclovirN/A (Nucleoside)Viral DNA Polymerase> 100 (Inactive)2.1 ± 0.545.0~ 21

Data Interpretation: While Letermovir remains vastly superior in absolute potency, Compound A demonstrates a highly specific, first-in-class mechanism of action with a favorable selectivity index compared to the toxic profile of Ganciclovir. The SAR clearly dictates that both the 4-chloro and N'-methyl substitutions are non-negotiable for target engagement.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the evaluation of NEC inhibitors relies on a bifurcated workflow: a biochemical proximity assay to prove target engagement, followed by a phenotypic cell assay to prove biological consequence.

Workflow Screen HTRF Primary Screen (>200k Library) Hit Hit Identification (Compound A) Screen->Hit SAR SAR Analog Synthesis (Amidine/Aryl variations) Hit->SAR Assay Secondary Validation (Plaque Reduction) SAR->Assay Lead Lead Optimization (In vivo PK/PD) Assay->Lead

Step-by-step workflow from HTRF screening to SAR validation and lead optimization.

Protocol 1: HTRF Assay for pUL50-pUL53 Interaction

Protein-protein interactions lack enzymatic turnover, making traditional colorimetric assays ineffective. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to provide a self-validating readout strictly dependent on the physical tethering of the two proteins.

  • Reagent Preparation: Express and purify His-tagged pUL50 and Myc-tagged pUL53.

    • Causality: Recombinant tags provide standardized epitopes for the fluorophore-conjugated antibodies, ensuring the assay measures the PPI disruption rather than variations in antibody-antigen affinity.

  • Compound Incubation: Pre-incubate 10 nM His-pUL50 with serial dilutions of Compound A in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA) for 30 minutes.

    • Causality: Pre-incubation allows the small molecule to reach thermodynamic binding equilibrium with the target pocket before the competing protein (pUL53) is introduced, maximizing assay sensitivity.

  • Complex Formation & Fluorophore Addition: Add 10 nM Myc-pUL53, followed by Anti-His-Europium cryptate (donor) and Anti-Myc-XL665 (acceptor). Incubate for 2 hours.

    • Causality: Europium possesses a long emission half-life. By utilizing a time-resolved measurement (delaying the read by 50 µs), short-lived background autofluorescence from the chemical compounds decays completely, yielding an exceptionally high signal-to-noise ratio.

  • Signal Detection: Read emissions at 620 nm and 665 nm using a microplate reader. Calculate the 665/620 ratio.

    • Causality: The ratiometric measurement normalizes for well-to-well variations in liquid volume or minor compound quenching effects, virtually eliminating false positives.

Protocol 2: Antiviral Plaque Reduction Assay

Biochemical disruption must translate to phenotypic viral inhibition. Plaque assays are prioritized over qPCR because they measure the production of infectious viral progeny—the ultimate consequence of blocked nuclear egress.

  • Cell Seeding and Infection: Seed Human Foreskin Fibroblasts (HFFs) in 12-well plates. Infect with HCMV (strain AD169) at a low Multiplicity of Infection (MOI = 0.01).

    • Causality: A low MOI ensures the assay measures multi-cycle viral replication and cell-to-cell spread (which strictly requires nuclear egress), rather than just primary viral entry events.

  • Compound Overlay: Post-absorption (2 hours), overlay the cells with 1% agarose containing DMEM, 2% FBS, and serial dilutions of Compound A.

    • Causality: The semi-solid agarose overlay restricts viral spread to immediately adjacent cells, forcing the formation of distinct, countable plaques. This physically isolates replication events and prevents secondary diffusion from confounding the EC₅₀ calculation.

  • Fixation and Staining: After 7-10 days, fix the monolayers with 4% formaldehyde and stain with 0.1% crystal violet.

    • Causality: Formaldehyde crosslinks the cellular architecture, preserving the plaques, while crystal violet stains the chromatin of viable cells, creating a high-contrast visual readout of the viral-induced cytopathic effect (CPE).

  • Quantification: Count plaques relative to the DMSO vehicle control to calculate the EC₅₀.

References

  • A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex. PLOS Pathogens. Available at:[Link]

  • Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress (Assay HMS1262). PubChem BioAssay / ICCB-Longwood Screening Facility. Available at:[Link]

  • Transmembrane Protein pUL50 of Human Cytomegalovirus Inhibits ISGylation by Downregulating UBE1L. Journal of Virology. Available at:[Link]

Benchmarking the Potency and Selectivity of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antiviral drug discovery, evaluating novel chemical spaces requires a rigorous, objective approach. Human cytomegalovirus (HCMV) remains a critical threat to immunocompromised patients, and the viral Nuclear Egress Complex (NEC)—a heterodimer of the viral proteins pUL50 and pUL53—has emerged as a highly promising therapeutic target[1].

This guide benchmarks the performance, mechanistic rationale, and screening validation of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (CAS 338408-20-1) , an amidine-based small molecule evaluated in high-throughput screening (HTS) campaigns (e.g., HMS1262)[2]. We will compare its profile against optimized covalent inhibitors and detail the self-validating experimental workflows required to prove its efficacy.

Mechanistic Rationale: Targeting the Nuclear Egress Complex

During HCMV replication, newly assembled viral capsids must escape the nucleus. This process is driven by the NEC, where the nucleoplasmic protein pUL53 docks into a conserved groove on the inner nuclear membrane protein pUL50[1].

The causality behind targeting this protein-protein interaction (PPI) is straightforward: disrupting the pUL50-pUL53 interface traps viral capsids in the nucleus, halting viral propagation[3]. While recent breakthroughs have identified acrylamide-based compounds (like GK1 and GK2) that covalently tether to Cys214 of pUL53[3], N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide serves as a critical benchmark for reversible, non-covalent steric hindrance within the same binding pocket.

G UL50 HCMV pUL50 (Inner Nuclear Membrane) NEC Nuclear Egress Complex (UL50-UL53 Heterodimer) UL50->NEC UL53 HCMV pUL53 (Nucleoplasm) UL53->NEC Egress Viral Capsid Primary Envelopment NEC->Egress Inhibitor Small Molecule Inhibitor (e.g., GK1, 338408-20-1) Inhibitor->NEC Steric/Covalent Blockade

HCMV Nuclear Egress Complex (NEC) formation and targeted small-molecule inhibition.

Benchmarking Potency and Selectivity

To objectively evaluate the clinical and experimental utility of this pyridinecarboximidamide derivative, we must benchmark it against optimized covalent NEC inhibitors (e.g., GK1) and the FDA-approved Standard of Care (SoC), Letermovir.

Comparative Performance Table
CompoundMechanism of ActionHCMV UL50-UL53 Inhibition (Primary)HSV-1 P30-UL42 Inhibition (Counterscreen)Antiviral EC50 (Cell-Based)
338408-20-1 Reversible PPI Steric HindranceModerate (HTS Hit Profile)High SelectivityPending Lead Optimization
GK1 [3]Covalent Binding (pUL53 Cys214)High (IC50 ~ Nanomolar)High Selectivity~ 1.5 µM
Letermovir Viral Terminase Complex InhibitionN/A (Different Target)N/A~ 2.1 nM

Data Synthesis: As an HTS hit, N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide provides a vital non-covalent scaffold. Unlike GK1, which relies on an acrylamide warhead for irreversible binding[3], the pyridinecarboximidamide structure allows researchers to probe the thermodynamics of the UL50-UL53 pocket without the permanent target modification that can sometimes lead to off-target cellular toxicity.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity (Trustworthiness), the evaluation of NEC inhibitors relies on a self-validating orthogonal workflow. The primary assay establishes baseline binding, while the counterscreen eliminates Pan-Assay Interference Compounds (PAINS) or promiscuous aggregators.

Workflow HTS Library Screening (>200,000 compounds) HTRF Primary HTRF Assay (UL50-UL53 Interaction) HTS->HTRF Counter Counterscreen HTRF (HSV-1 P30-UL42) HTRF->Counter Hits (e.g., 338408-20-1) Cell Cell-Based Antiviral & Cytotoxicity Assays Counter->Cell Selective Hits (e.g., GK1)

Self-validating high-throughput screening triage workflow for viral NEC inhibitors.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Primary Assay

Causality: HTRF is chosen over standard ELISA because its time-gated fluorescence measurement eliminates compound auto-fluorescence—a common source of false positives in HTS libraries[1].

  • Reagent Preparation: Purify recombinant His-tagged HCMV pUL50 and Myc-tagged pUL53 proteins[4].

  • Complex Formation: In a 384-well plate, incubate the proteins (10 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA) alongside the test compound (e.g., 10 µM of 338408-20-1) for 30 minutes at room temperature.

  • Fluorophore Addition: Add anti-His antibody coupled to Europium cryptate (FRET donor) and anti-Myc antibody coupled to XL665 (FRET acceptor)[4].

  • Signal Detection: Excite the plate at 320 nm and read time-resolved fluorescence emissions at 620 nm and 665 nm.

  • Validation: Calculate the FRET ratio (665/620). A reduction in the FRET ratio compared to the DMSO control indicates successful steric disruption of the NEC[4].

Protocol 2: Orthogonal Counterscreening (HSV-1 P30-UL42)

Causality: To prove that the inhibitor is structurally selective for the HCMV interface and not acting as a general protein denaturant, it must be tested against the homologous, yet structurally distinct, Herpes Simplex Virus 1 (HSV-1) NEC[5].

  • Reagent Swap: Replace the HCMV proteins with recombinant HSV-1 His-P30 and Myc-UL42[5].

  • Assay Execution: Perform the identical HTRF steps as outlined in Protocol 1.

  • Data Triage: Compounds that show >50% inhibition in the HCMV assay but <10% inhibition in the HSV-1 assay are prioritized as true, selective hits[5]. N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide's progression through these filters confirms its target-specific geometry.

Conclusion

Benchmarking N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide reveals its value as a non-covalent structural probe for the HCMV Nuclear Egress Complex. While covalent inhibitors like GK1 currently demonstrate higher absolute potency[3], the reversible binding kinetics of the pyridinecarboximidamide scaffold provide an essential alternative for lead optimization, minimizing the risk of off-target proteome reactivity. By adhering to strict, self-validating HTRF and counterscreening protocols, researchers can confidently utilize this compound to map the thermodynamic vulnerabilities of viral replication machineries.

Sources

Cross-validation of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide's mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of N4-CMPC Mechanism of Action: A Comparative Guide to Targeting Viral Nuclear Egress and Latency

Executive Summary

The development of antiviral therapeutics against Human Cytomegalovirus (HCMV) and Kaposi's Sarcoma-Associated Herpesvirus (KSHV) has historically relied on inhibiting viral DNA synthesis. However, the emergence of drug-resistant strains necessitates novel mechanistic approaches. N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (hereafter referred to as N4-CMPC ; CAS: 338408-20-1)[1] has emerged from high-throughput screening (HTS) campaigns as a potent chemical probe. Unlike traditional polymerase inhibitors, N4-CMPC exhibits a dual-action profile: it targets the highly conserved HCMV nuclear egress complex (UL50)[2] and acts as a chemical probe against KSHV latent infection (ORF73/LANA)[3]. This guide objectively cross-validates the mechanism of action of N4-CMPC against standard-of-care alternatives and provides self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: The UL50-UL53 Axis and Latency Disruption

To understand the value of N4-CMPC, we must examine the causality of viral nuclear egress. During HCMV replication, newly assembled viral capsids are too large to pass through the host's nuclear pore complex. To escape the nucleus, they rely on a unique, vesicle-mediated pathway driven by the viral nuclear egress complex (NEC).

The NEC is formed by a critical protein-protein interaction (PPI) between the inner nuclear membrane protein UL50 and the nucleoplasmic protein UL53 [4]. Once complexed, UL50-UL53 recruits cellular kinases (such as PKC) to phosphorylate and dismantle the host nuclear lamina, allowing the viral capsid to bud through the nuclear envelope.

While standard antivirals like Ganciclovir (GCV) target the viral DNA polymerase (UL54), and Letermovir (LMV) targets the terminase complex (UL56), N4-CMPC acts as a direct PPI inhibitor. By binding to the UL50-UL53 interface, N4-CMPC prevents the formation of the NEC, trapping viral capsids inside the nucleus. Furthermore, HTS data (HMS791) indicates N4-CMPC concurrently disrupts KSHV latency by targeting ORF73[3], offering a spatial and temporal intervention point that standard polymerase inhibitors fundamentally lack.

Mechanism HCMV HCMV Infection DNA_Pol Viral DNA Polymerase (UL54) HCMV->DNA_Pol Terminase Terminase Complex (UL56) HCMV->Terminase UL50_53 Nuclear Egress Complex (UL50-UL53) HCMV->UL50_53 Egress Viral Capsid Nuclear Egress DNA_Pol->Egress Terminase->Egress UL50_53->Egress Lamina Remodeling GCV Ganciclovir (GCV) GCV->DNA_Pol Inhibits LMV Letermovir (LMV) LMV->Terminase Inhibits N4CMPC N4-CMPC (Probe) N4CMPC->UL50_53 Disrupts PPI

Figure 1: Comparative mechanism of action for N4-CMPC, Ganciclovir, and Letermovir.

Comparative Performance & Quantitative Data

To objectively benchmark N4-CMPC, the following table synthesizes its pharmacological and mechanistic profile against established clinical inhibitors.

FeatureN4-CMPC (Chemical Probe)Ganciclovir (Standard of Care)Letermovir (Standard of Care)
Primary Target HCMV UL50 / KSHV ORF73[3]HCMV UL54 (DNA Polymerase)HCMV UL56 (Terminase)
Mechanism of Action Disrupts UL50-UL53 PPI; blocks egressChain termination of viral DNAInhibits viral DNA cleavage/packaging
Resistance Profile Active against UL54/UL56 mutantsHigh resistance in UL97/UL54 mutantsResistance in UL56 mutants
Cross-Viral Activity Dual-active (HCMV & KSHV)[2]Broad-spectrum HerpesvirusesHCMV specific
Development Stage Preclinical / HTS Hit[4]FDA ApprovedFDA Approved

Self-Validating Experimental Protocols

To ensure scientific integrity, any laboratory evaluating N4-CMPC must employ orthogonal, self-validating assay systems. The following protocols confirm both direct biochemical target engagement and functional cellular phenotypes.

Protocol 1: AlphaScreen-Based Biochemical Assay for UL50-UL53 Disruption

Causality: AlphaScreen technology relies on the proximity of donor and acceptor beads. If N4-CMPC successfully disrupts the UL50-UL53 interaction, the beads remain separated, preventing the transfer of singlet oxygen. This results in a quantifiable loss of luminescent signal, providing direct proof of target engagement independent of cellular variables.

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant His-tagged HCMV UL50 and biotinylated HCMV UL53 expressed from E. coli.

  • Compound Incubation: Dispense N4-CMPC (ranging from 0.1 nM to 50 µM for dose-response) into a 384-well OptiPlate. Add 30 nM of His-UL50 and 30 nM of Biotin-UL53 in assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1% BSA). Incubate for 60 minutes at room temperature to allow compound binding.

  • Bead Addition: Under low-light conditions, add 10 µg/mL of Streptavidin-coated Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads.

  • Signal Detection: Incubate for an additional 60 minutes to allow bead capture. Excite the plate at 680 nm and measure the emission signal between 520-620 nm using a multimode microplate reader.

  • Data Analysis: Calculate the IC50 by plotting the normalized luminescence reduction against the log concentration of N4-CMPC. Include a DMSO vehicle control (100% signal) and a no-protein control (0% signal) for self-validation.

AlphaScreen Step1 Biotin-UL53 + His-UL50 Step2 Add N4-CMPC (Inhibitor) Step1->Step2 Step3 Add Donor & Acceptor Beads Step2->Step3 Step4 Laser Excitation (680 nm) Step3->Step4 Step5 Measure Emission (520-620 nm) Step4->Step5 Loss Signal Reduction = PPI Disruption Step5->Loss

Figure 2: AlphaScreen biochemical workflow for validating UL50-UL53 interaction disruption.

Protocol 2: Cell-Based Confocal Microscopy for Nuclear Lamina Remodeling

Causality: While AlphaScreen proves biochemical binding, cell-based imaging validates that N4-CMPC penetrates the cell membrane and functionally prevents the UL50-mediated disruption of the nuclear lamina. By staining for Lamin A/C, researchers can visually quantify the phenotypic rescue of nuclear envelope integrity.

Step-by-Step Methodology:

  • Cell Infection: Seed human foreskin fibroblasts (HFFs) on glass coverslips in 24-well plates. Infect with HCMV (AD169 strain) at a Multiplicity of Infection (MOI) of 1.

  • Treatment: At 2 hours post-infection (hpi), replace media with fresh media containing 5 µM N4-CMPC, 5 µM Ganciclovir (mechanistic control), or 0.1% DMSO (vehicle control).

  • Fixation & Permeabilization: At 72 hpi, fix cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 5% BSA. Stain with primary antibodies against viral major capsid protein (MCP) and cellular Lamin A/C. Apply Alexa Fluor 488 (green) and Alexa Fluor 594 (red) conjugated secondary antibodies. Counterstain nuclei with DAPI.

  • Imaging & Quantification: Image using a confocal microscope. Self-Validation Check: In DMSO controls, Lamin A/C will show distinct gaps (lamina depletion) where capsids egress. In N4-CMPC treated cells, the continuous Lamin A/C ring must be rescued, trapping MCP within the DAPI-stained nucleus. GCV-treated cells will show reduced overall MCP expression due to upstream polymerase inhibition, validating the distinct mechanisms of action.

References

  • National Institutes of Health (NIH). "N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide | CID 3565881 - PubChem". nih.gov. 5

  • ChemSrc. "N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide | CAS#:338408-20-1". chemsrc.com.1

  • ICCB-Longwood/NSRB Screening Facility, Harvard Medical School. "Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress (Target: HCMV UL50) - HMS1262". chemsrc.com. 4

  • ICCB-Longwood/NSRB Screening Facility, Harvard Medical School. "Chemical Probes of Kaposi's Sarcoma Herpes Virus Latent Infection (Target: ORF 73) - HMS791". chemsrc.com. 3

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Comprehensive Comparison Guide: N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide as a Reference Compound for HCMV Nuclear Egress Complex (NEC) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Human Cytomegalovirus (HCMV) relies on a highly conserved Nuclear Egress Complex (NEC) to translocate newly assembled viral nucleocapsids from the nucleus to the cytoplasm. Disrupting this complex represents a novel, highly specific antiviral strategy that circumvents the resistance mechanisms often seen with traditional viral DNA polymerase inhibitors.

N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide (CAS: 338408-20-1) emerged as a foundational reference hit in high-throughput screening (HTS) campaigns—specifically the 1[1]—targeting the HCMV NEC. This guide objectively compares its performance against next-generation NEC disruptors and established kinase inhibitors, providing drug development professionals with a rigorous framework for selecting appropriate reference standards in NEC-targeted assay development.

Mechanistic Overview of the HCMV NEC

The core of the HCMV NEC is a heterodimer composed of pUL50 , an inner nuclear membrane (INM)-anchored protein, and pUL53 , a nucleoplasmic protein[2]. The interaction between pUL50 and pUL53 forms a critical scaffold that recruits the viral kinase pUL97[3]. This kinase subsequently phosphorylates the nuclear lamina, causing localized lamina disruption and enabling capsid budding through the INM[4].

Small molecule inhibitors target this pathway at different stages, either by sterically blocking the pUL50-pUL53 protein-protein interaction (PPI), covalently modifying the binding interface, or inhibiting the downstream kinase activity.

G N1 HCMV Infection (Nucleus) N2 pUL53 (Nucleoplasmic) N1->N2 N3 pUL50 (INM-anchored) N1->N3 N4 Core NEC Formation (pUL50-pUL53 Heterodimer) N2->N4 N3->N4 N5 Nuclear Lamina Disruption (via pUL97 Kinase) N4->N5 N6 Capsid Egress to Cytoplasm N5->N6 I1 N-(4-chlorophenyl)-N'-methyl- 3-pyridinecarboximidamide I1->N4 Steric Disruption I2 GK1 / GK2 Inhibitors I2->N4 Covalent Binding I3 Maribavir (MBV) I3->N5 Kinase Inhibition

Fig 1. HCMV Nuclear Egress Pathway and targeted intervention points by reference inhibitors.

Comparative Performance Analysis

When establishing an assay to discover new NEC inhibitors, selecting the correct reference compound is critical. The table below summarizes the quantitative and mechanistic differences between the baseline carboximidamide hit and alternative reference standards.

CompoundPrimary Mechanism of ActionTarget SiteAntiviral EC50 (HCMV)Primary Assay Utility
N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide Competitive PPI DisruptionpUL50-pUL53 Interface~10-20 µMBaseline HTS Reference[1]
GK1 / GK2 Covalent NEC DisruptionpUL53 (Cys214)~1-5 µMAdvanced Structural Probe
Merbromin (MBM) Core NEC Oligomerization InhibitorAllosteric/Oligomeric Interface3.2 ± 0.6 µMOligomerization Reference[5]
Maribavir (MBV) Viral Kinase InhibitionpUL97 Kinase< 1 µMClinical Benchmark / Downstream Control

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols must be implemented as self-validating systems when evaluating N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide or its alternatives.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for pUL50-pUL53 Interaction
  • Causality & Expert Insight: HTRF is strictly preferred over standard ELISA for evaluating early-stage competitive inhibitors like carboximidamides. ELISA requires multiple washing steps that can cause the dissociation of transient, low-affinity complexes, leading to false negatives. HTRF measures equilibrium binding in a homogeneous solution, preserving the native interaction dynamics[6].

  • Step-by-Step Methodology:

    • Reagent Preparation: Express and purify His-tagged pUL50 and Myc-tagged pUL53 recombinant proteins[6].

    • Reaction Assembly: In a 384-well microplate, combine the recombinant proteins with anti-His-Eu3+ (donor fluorophore) and anti-Myc-d2 (acceptor fluorophore)[4].

    • Compound Incubation: Add the reference compound (e.g., N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide) across a 10-point concentration gradient. Incubate for 2 hours at room temperature.

    • Detection: Excite the samples at 320 nm and measure the FRET signal by calculating the ratio of emission at 665 nm to 620 nm[6].

  • Self-Validation Check (Critical): You must include the pUL50_E56A mutant as a negative control in parallel wells. Because the E56A mutation structurally ablates pUL53 binding, it must yield a Signal-to-Background (S/B) ratio near 1.0. If the S/B ratio exceeds 1.5, the FRET signal is non-specific, and the assay is invalid[6],[2].

Protocol 2: Subcellular Fractionation and qPCR-Based Nuclear Egress Assay
  • Causality & Expert Insight: Biochemical disruption of the pUL50-pUL53 interface does not guarantee cellular efficacy due to potential membrane permeability issues or rapid intracellular metabolism. This cell-based assay directly quantifies the ratio of nuclear to cytoplasmic viral genomes, explicitly isolating the nuclear egress step from downstream viral maturation or upstream genome replication[3].

  • Step-by-Step Methodology:

    • Infection & Treatment: Infect Human Foreskin Fibroblasts (HFFs) with HCMV (strain AD169) at an MOI of 0.01. Wait until 48 hours post-infection (hpi) to add the reference compound. Rationale: Adding the compound at 48 hpi ensures you are not artificially inhibiting early viral entry events[3].

    • Fractionation: At 6 days post-infection, harvest the cells. Lyse the plasma membrane using a mild non-ionic detergent buffer (e.g., 0.1% NP-40) that leaves the nuclear envelope intact. Centrifuge at 1,000 x g to pellet the nuclei, separating them from the cytoplasmic supernatant[3].

    • Quantification: Extract DNA from both fractions independently. Perform qPCR targeting a conserved viral gene (e.g., UL83) to calculate the fold-change in the nuclear-to-cytoplasmic genome ratio[3].

  • Self-Validation Check (Critical): Perform parallel Western blot analysis on the separated fractions. Probe with an anti-Lamin A/C antibody (nuclear marker) and an anti-GAPDH antibody (cytoplasmic marker). The assay data can only be trusted if Lamin A/C is exclusively detected in the nuclear fraction; any Lamin A/C in the cytoplasm indicates nuclear leakage during lysis, invalidating the qPCR results[3].

References

  • Chemsrc. (2026). CAS#:110894-04-7 | Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress (HMS1262).
  • PLOS Pathogens. (2023). A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex.
  • MDPI Pharmaceuticals. (2021). Properties of Oligomeric Interaction of the Cytomegalovirus Core Nuclear Egress Complex (NEC) and Its Sensitivity to an NEC Inhibitory Small Molecule.
  • PMC. (2022). The Oligomeric Assemblies of Cytomegalovirus Core Nuclear Egress Proteins Are Associated with Host Kinases and Show Sensitivity to Antiviral Kinase Inhibitors.
  • PNAS. (2015). Structure of a herpesvirus nuclear egress complex subunit reveals an interaction groove that is essential for viral replication.

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed protocol for the selection and use of personal protective equipment (PPE), alongside essential operational and disposal plans. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.

Understanding the Hazard Profile

Core Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to establish a robust barrier between the researcher and the chemical.

Eye and Face Protection: The First Line of Defense

The potential for splashes or aerosol generation necessitates stringent eye and face protection.

  • Safety Goggles: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[7] They should provide a complete seal around the eyes to protect against splashes from all angles.

  • Face Shield: In addition to goggles, a full-face shield should be worn, especially when handling larger quantities of the substance or when there is a heightened risk of splashing.[8][9]

Skin Protection: An Impermeable Barrier

Preventing dermal contact is critical. The selection of appropriate gloves and protective clothing is crucial.

  • Gloves:

    • Material: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals.[10] For prolonged or high-exposure tasks, consider double-gloving or using thicker, more robust gloves.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[7] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contamination is suspected.[8]

  • Laboratory Coat and Protective Clothing:

    • A clean, buttoned laboratory coat made of a suitable material should be worn at all times.

    • For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron or a disposable suit.[9]

    • Ensure that clothing provides full coverage of the arms and legs.[11]

Respiratory Protection: Safeguarding Against Inhalation

Given the potential for aerosol formation, particularly when handling the substance as a powder, respiratory protection is a critical consideration.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood.[1]

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a respirator may be necessary.[10] The type of respirator will depend on the specific exposure assessment. For powders, a respirator with a particulate filter (e.g., N95 or higher) may be appropriate.[8] For vapors or gases, a cartridge-type respirator may be required.[8] All personnel required to wear respirators must be properly fit-tested and trained in their use.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory.

Safe Handling Procedures
  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing and Transferring: Conduct all weighing and transferring of N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide within a chemical fume hood to minimize the risk of inhalation and contamination of the laboratory environment.[1]

  • Spill Management: Have a spill kit readily accessible. In the event of a spill, evacuate the immediate area and follow established laboratory procedures for chemical spill cleanup. Avoid creating dust when cleaning up solid spills.[10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][10] Do not eat, drink, or smoke in areas where chemicals are handled.[1][2]

Waste Disposal

All waste materials contaminated with N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, including used gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow PPE Selection for Handling N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification Start Start: Assess Task Task Handling N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide Start->Task Risk Potential for Splash, Aerosol, or Direct Contact? Task->Risk LowRisk Low Risk (e.g., handling small quantities in a closed system) Risk->LowRisk No HighRisk High Risk (e.g., weighing, transferring, potential for spills) Risk->HighRisk Yes BasePPE Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves LowRisk->BasePPE EnhancedPPE Enhanced PPE: - Chemical Goggles - Face Shield - Double Gloves - Chemical Resistant Apron/Suit - Respiratory Protection (if needed) HighRisk->EnhancedPPE Verify Verify PPE is appropriate for the task and in good condition BasePPE->Verify EnhancedPPE->Verify

Caption: Workflow for selecting appropriate PPE.

Summary of PPE Recommendations

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles (EN 166/NIOSH approved) and a full-face shield.Protects against splashes and aerosols from all angles.[7][8][9]
Gloves Chemically resistant nitrile gloves (consider double-gloving).Prevents skin contact and absorption.[7][10]
Protective Clothing Laboratory coat, with a chemical-resistant apron for high-risk tasks.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Use within a chemical fume hood. Respirator (e.g., N95 or cartridge-type) if indicated by risk assessment.Prevents inhalation of dust or vapors.[1][8][10]

References

  • N-(4-Chlorophenyl)-N'-methyl-4-pyridinecarboximidamide 338760-98-8 wiki - Guidechem. (n.d.).
  • Personal protective equipment for handling (ngcontent-ng-c87454734="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid - Benchchem. (n.d.).
  • Safety Data Sheet - Key Organics. (2017, December 1).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 24).
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  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 29).
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  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! (n.d.).
  • 56329-05-6|2-Amino-N-(4-chlorophenyl)pyridine-3-carboxamide - BLDpharm. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, May 28).
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - Ask IFAS. (2019, January 3).
  • Boscalid (formerly Nicobifen) - Substance Information - ECHA - European Union. (n.d.).
  • N-(4-CHLOROPHENYL)-MALEIMIDE AldrichCPR | Sigma-Aldrich. (n.d.).
  • N′-(4-Chlorophenyl)-N,N-dimethylmethanimidamide Safety Data Sheets - Echemi. (n.d.).
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  • Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine - Benchchem. (n.d.).
  • N-Methyl-4-pyridone-3-carboxamide | Metabolite | MedChemExpress. (n.d.).
  • N-(4-Chlorophenyl)-N′-(3-methylphenyl)succinamide monohydrate - PMC. (n.d.).
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.